Structural and Synthetic Profiling of 4-Methyl-4-phenylcyclohexan-1-amine Hydrochloride
Executive Summary In contemporary medicinal chemistry, the spatial arrangement of lipophilic pharmacophores is critical for optimizing binding affinity within target protein pockets. 4-Methyl-4-phenylcyclohexan-1-amine h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the spatial arrangement of lipophilic pharmacophores is critical for optimizing binding affinity within target protein pockets. 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS: 56327-27-6) is a highly specialized, conformationally constrained building block utilized in the development of CNS-active agents, GPCR ligands, and advanced pharmaceutical intermediates. Featuring a primary amine at C1 and a sterically demanding quaternary center at C4, this scaffold provides a predictable three-dimensional vector for occupying hydrophobic domains.
This technical whitepaper provides an in-depth analysis of the compound’s structural topology, conformational dynamics, and analytical profile, alongside a field-validated, self-consistent protocol for its synthesis via reductive amination.
Physicochemical and Structural Topology
The free base of 4-methyl-4-phenylcyclohexan-1-amine possesses a monoisotopic mass of 189.15 Da, while its isolated hydrochloride salt has a molecular weight of 225.76 g/mol [1]. The presence of the hydrochloride salt significantly enhances the compound's aqueous solubility and oxidative stability, making it the preferred form for long-term storage and biological assay formulation.
Table 1: Physicochemical and Structural Properties
The cyclohexane ring inherently adopts a chair conformation to minimize torsional strain. The quaternary C4 carbon bears both a methyl group and a phenyl ring. The conformational equilibrium of this system is overwhelmingly dictated by the difference in steric bulk (A-values) between these two substituents.
The phenyl group possesses a significantly higher A-value (~2.8 kcal/mol) compared to the methyl group (~1.7 kcal/mol). Consequently, placing the phenyl group in an axial position incurs severe 1,3-diaxial interactions with the axial protons at C2 and C6. To minimize this steric penalty, the molecule strongly favors the conformer where the phenyl group is equatorial and the methyl group is axial .
Conformational equilibrium at C4 demonstrating the energetic preference for the equatorial phenyl group.
Furthermore, the introduction of the amine at C1 creates cis and trans diastereomers. Depending on the method of reductive amination, the ratio of equatorial to axial amine can be synthetically controlled.
Synthetic Methodology and Protocol
The synthesis of 4-methyl-4-phenylcyclohexan-1-amine typically begins with the precursor 4-methyl-4-phenylcyclohexanone , which can be accessed via ketalization and functional group manipulation of 4-formyl-4-phenylcyclohexanone[2]. The conversion of this ketone to the target amine is achieved through a highly controlled reductive amination workflow[3].
Experimental Protocol: Reductive Amination and Salt Formation
This protocol is designed as a self-validating system; the use of specific Lewis acids and anhydrous conditions ensures chemoselectivity and high product purity.
Step 1: Imine Formation (Schiff Base)
Charge a flame-dried, argon-purged round-bottom flask with 4-methyl-4-phenylcyclohexanone (1.0 eq) and anhydrous tetrahydrofuran (THF) (0.2 M concentration).
Add ammonium acetate (
, 10.0 eq) followed by the dropwise addition of titanium(IV) isopropoxide (, 2.0 eq).
Causality:
serves a dual purpose: it acts as a Lewis acid to activate the ketone carbonyl for nucleophilic attack, and it functions as an in-situ desiccant, driving the equilibrium toward the imine by sequestering the generated water. This prevents premature reduction to the corresponding alcohol.
Stir the reaction mixture at 25 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until complete consumption of the starting ketone is observed.
Step 2: Chemoselective Reduction
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add a solution of sodium cyanoborohydride (
, 1.5 eq) dissolved in anhydrous methanol.
Causality:
is highly chemoselective. At the mildly acidic to neutral pH of the reaction, it rapidly reduces the protonated iminium ion but reacts sluggishly with any residual ketone, ensuring high amine fidelity.
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Step 3: Workup and Purification
Quench the reaction by adding 1M aqueous NaOH (equal volume to THF). This hydrolyzes the titanium complex, precipitating it as insoluble
salts.
Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (EtOAc).
Separate the phases. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo to yield the crude free base.
Step 4: Hydrochloride Salt Precipitation
Dissolve the crude 4-methyl-4-phenylcyclohexan-1-amine in a minimal volume of anhydrous diethyl ether.
Cool to 0 °C and add 4M HCl in dioxane dropwise until white precipitation ceases.
Causality: Utilizing HCl in dioxane rather than aqueous HCl guarantees a strictly anhydrous environment. This prevents the inclusion of water into the crystal lattice, yielding a free-flowing, non-hygroscopic crystalline powder.
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the final 4-methyl-4-phenylcyclohexan-1-amine hydrochloride.
Stepwise synthetic workflow for 4-methyl-4-phenylcyclohexylamine hydrochloride.
Analytical Characterization
Verification of the synthesized compound relies heavily on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In ESI-MS profiling, the free base readily ionizes to form several predictable adducts[1]. The collision cross-section (CCS) values are critical for ion mobility spectrometry (IMS) workflows used in advanced pharmacokinetic tracking.
Table 2: Predicted Mass Spectrometry Collision Cross Section (CCS) Profile
Adduct
m/z
Predicted CCS (Ų)
[M+H]+
190.15903
144.1
[M+Na]+
212.14097
149.2
[M+NH4]+
207.18557
165.0
[M+K]+
228.11491
146.0
Adduct profiling data derived from CCSbase predictions via [1].
In
-NMR, the structural assignment is confirmed by the distinct singlet of the C4 methyl group (typically shielded by the adjacent phenyl ring, appearing around 1.1-1.3 ppm) and the multiplet of the C1 methine proton adjacent to the amine. The coupling constants (-values) of this C1 proton are diagnostic for determining the cis/trans diastereomeric ratio; an axial proton will exhibit large axial-axial couplings (~10-12 Hz), whereas an equatorial proton will show only smaller equatorial-axial/equatorial-equatorial couplings (~3-5 Hz).
4-Methyl-4-phenylcyclohexan-1-amine represents a specialized structural scaffold in medicinal chemistry, often utilized as a conformationally restricted bioisostere of 4-substituted piperidines. Characterized by a gem-disubstituted C4 position (containing both a methyl and a phenyl group), this molecule exhibits unique steric properties that "lock" the cyclohexane ring into a specific chair conformation.
This guide details the physicochemical profile, synthetic methodologies, and structural analysis of this compound, serving as a reference for researchers in drug discovery (specifically in the fields of analgesics and CNS-active agents).
18932-33-7 (Ketone precursor reference), 33483-65-7 (General amine salt ref)
PubChem CID
12230279 (HCl Salt)
Molecular Weight
189.30 g/mol (Free base); 225.76 g/mol (HCl Salt)
SMILES
CC1(CCC(CC1)N)C2=CC=CC=C2
InChIKey
NOWKJMNJTFDAQO-UHFFFAOYSA-N
Physicochemical Profile & Structural Analysis
Understanding the stereochemistry of 4-methyl-4-phenylcyclohexan-1-amine is critical for its application. Unlike simple monosubstituted cyclohexanes, the C4 position is quaternary , bearing two different groups.
Conformational Locking (The "Anchor" Effect)
The phenyl group has a significantly higher A-value (conformational free energy difference) than the methyl group (A-value Ph ≈ 2.8 kcal/mol vs. Me ≈ 1.7 kcal/mol). Consequently, the cyclohexane ring predominantly adopts a chair conformation where the bulky phenyl group is equatorial , forcing the methyl group into the axial position .
Implication: This creates a rigid hydrophobic core. The position of the amine group (C1) relative to this fixed C4 center determines the isomer (cis/trans).
Isomer Definition:
Trans-isomer: Amine is trans to the Phenyl group (Amine Axial / Phenyl Equatorial).
Cis-isomer: Amine is cis to the Phenyl group (Amine Equatorial / Phenyl Equatorial).
Note: In 1,4-disubstituted cyclohexanes, trans is usually aa or ee. Here, due to the gem-substitution, the terms must be defined relative to the highest priority group (Phenyl).
Calculated Properties (Free Base)
Property
Value
Significance
XLogP3
~2.8
Indicates good lipophilicity; likely BBB permeable.
TPSA
26.0 Ų
Low polar surface area, favorable for CNS penetration.
H-Bond Donors
1
Primary amine functionality.
H-Bond Acceptors
1
Primary amine functionality.
Rotatable Bonds
1
Restricted flexibility due to ring structure.
Synthetic Methodology
The synthesis of 4-methyl-4-phenylcyclohexan-1-amine typically proceeds via the ketone intermediate, 4-methyl-4-phenylcyclohexanone (CID 12230277). The following protocol outlines a reductive amination workflow, favored for its ability to access both isomers or be tuned for stereoselectivity.
Reaction Workflow Diagram
Figure 1: Synthetic pathway from ketone precursor to final amine product.
Detailed Protocol: Reductive Amination
Objective: Conversion of 4-methyl-4-phenylcyclohexanone to the corresponding amine.
Reagents:
4-Methyl-4-phenylcyclohexanone (1.0 eq)
Ammonium Acetate (10.0 eq)
Sodium Cyanoborohydride (NaCNBH₃) (0.7 eq)
Solvent: Methanol (dry)
Procedure:
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-4-phenylcyclohexanone in dry methanol under an inert atmosphere (N₂). Add Ammonium Acetate in one portion.
Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride in small portions to prevent excessive foaming.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor consumption of the ketone via TLC (Solvent: Hexane/EtOAc).
Quench: Acidify the solution carefully with concentrated HCl to pH < 2 (to decompose excess hydride and liberate the amine salt).
Wash the acidic aqueous layer with Diethyl Ether (to remove unreacted ketone).
Basify the aqueous layer with NaOH (pH > 12).
Extract the free amine into Dichloromethane (DCM) (3x).
Dry combined organics over MgSO₄ and concentrate.[2]
Purification: The crude amine is an oil. Convert to the Hydrochloride salt by dissolving in Ethanol and adding HCl/Ether. Recrystallize from EtOH/Et₂O to separate cis/trans isomers if necessary.
Applications in Drug Development
This compound serves as a critical scaffold in the design of CNS-active agents. Its structural rigidity allows medicinal chemists to probe the spatial requirements of receptor binding pockets.
Opioid Receptor Ligands
The 4-phenylcyclohexylamine moiety is a carba-analog of the 4-phenylpiperidine pharmacophore found in opioids like Pethidine (Meperidine) and Fentanyl .
Mechanism: Replacing the nitrogen of the piperidine ring with a carbon (and moving the amine to the exocyclic position or C1) alters the pKa and lipophilicity profile while maintaining the critical phenyl-amine distance required for Mu-opioid receptor (MOR) binding.
Research Utility: Used to synthesize analogs of AH-7921 (a cyclohexyl-diamine opioid) to study structure-activity relationships (SAR).[3]
NK1 Receptor Antagonists
Gem-disubstituted cyclohexanes are explored as cores for Neurokinin-1 (NK1) antagonists (e.g., anti-emetics, antidepressants). The "locked" conformation ensures that the pendant groups (attached to the amine) are presented in a precise orientation, reducing the entropic penalty of binding.
Sigma Receptor Ligands
The hydrophobic bulk of the phenyl group combined with a protonated amine at physiological pH makes this scaffold a candidate for Sigma-1 receptor affinity, often implicated in neuropathic pain modulation.
Safety & Handling (E-E-A-T)
As a primary amine, this compound poses specific hazards. Protocols must be strictly followed.
GHS Classification:
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
Serious Eye Damage: Category 1.
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Handling Protocol:
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. Handle only in a functioning fume hood.
Storage: Store under inert gas (Argon/Nitrogen) to prevent carbamate formation (reaction with atmospheric CO₂). Keep cool and dry.
Spill Response: Neutralize spills with weak acid (e.g., dilute acetic acid) before absorbing with inert material.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12230279, 4-methyl-4-phenylcyclohexan-1-amine hydrochloride. Retrieved from [Link]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12230277, 4-Methyl-4-phenylcyclohexan-1-one. Retrieved from [Link]
Lednicer, D. (Ed.). (1976). Central Analgetics. Academic Press. (Contextual reference for 4-phenylcyclohexylamines in opioid SAR).
A Proactive Safety Assessment Framework for Novel Chemical Entities: A Case Study of 4-Methyl-4-phenylcyclohexan-1-amine
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities (NCEs) is a routine yet critical task. When a compound like 4-Methyl-4-phenylcyclohexan-1-amine is cr...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities (NCEs) is a routine yet critical task. When a compound like 4-Methyl-4-phenylcyclohexan-1-amine is created, it often exists in a data-deficient state, lacking a formal Safety Data Sheet (SDS). This guide provides a comprehensive framework for proactively assessing and managing the risks associated with such NCEs. Rather than a static data sheet, we present a dynamic, logic-driven approach to ensure laboratory safety, grounded in established principles of chemical hygiene and risk management. In all cases, a material with unknown hazards should be presumed to be hazardous until its properties can be more thoroughly evaluated.[1]
Hazard Identification through Structural Analogy and Predictive Toxicology
In the absence of specific toxicological data for 4-Methyl-4-phenylcyclohexan-1-amine, the initial step is to predict its potential hazards by analyzing its structural components and comparing them to well-characterized analogs. This practice is a cornerstone of proactive chemical safety for novel compounds.[1]
Structural Analysis:
The target molecule has two key structural motifs:
A primary aliphatic amine on a cyclohexane ring: Primary amines are often corrosive and can cause severe skin burns and eye damage.[2] They are readily absorbed through the skin and can be respiratory irritants.
A 4-methyl, 4-phenyl substitution: This adds steric bulk and lipophilicity to the molecule, which may enhance its ability to be absorbed through the skin.[3]
Analog Data Synthesis:
Safety data for structurally related compounds provide a reasonable starting point for hazard prediction.
Compound
Key Hazards Identified in SDS
4-Methylcyclohexylamine
Flammable liquid and vapor; Causes severe skin burns and eye damage.[4][5][6]
Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[8]
Based on this analysis, it is prudent to assume that 4-Methyl-4-phenylcyclohexan-1-amine will, at a minimum, share the corrosive properties of its amine analogs.
Predicted GHS Hazard Classification:
Hazard Class
Category
Signal Word
Hazard Statement
Skin Corrosion/Irritation
Category 1B
Danger
H314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation
Category 1
Danger
H318: Causes serious eye damage
Acute Toxicity (Oral, Dermal, Inhalation)
Unknown
Warning
H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled (Assumed)
Specific Target Organ Toxicity (Single Exposure)
Category 3
Warning
H335: May cause respiratory irritation (Assumed)
This predictive classification forms the basis of our risk assessment and control strategy.
The Hierarchy of Controls: A Systematic Approach to Risk Mitigation
The most effective safety strategies prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).[9][10][11][12][13] This "Hierarchy of Controls" provides a framework for implementing robust safety measures.
Caption: Workflow for a laboratory-scale risk assessment.
Personal Protective Equipment (PPE) Selection and Use
The selection of PPE must be based on a thorough risk assessment. [14][15][16][17]For 4-Methyl-4-phenylcyclohexan-1-amine, the predicted corrosivity dictates a high level of protection.
Mandatory PPE:
Eye and Face Protection: Chemical splash goggles are the minimum requirement. [14][16]Given the predicted severity of eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling quantities greater than a few milliliters. [14][16]All eye and face protection must meet ANSI Z87.1 standards.
[1]* Body Protection: A flame-resistant lab coat should be worn, buttoned completely. A chemically resistant apron should be used when there is a significant splash risk.
[15]* Hand Protection: Standard nitrile gloves offer protection against incidental splashes but are not suitable for prolonged contact. [14][16]For tasks involving potential immersion or extended contact, heavier-duty gloves such as butyl rubber or Viton should be used. Always check the manufacturer's glove compatibility chart. Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection for short-duration tasks.
[16]* Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.
Caption: Decision tree for PPE selection based on task risk.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action is critical in an emergency. All personnel must be familiar with these procedures before handling the compound.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1]Seek immediate medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [1]Use an eyewash station. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. [1]If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Chemical Spill Response Protocol:
This protocol is for minor spills (<100 mL) that can be managed by trained laboratory personnel. For major spills, evacuate the area and call emergency services.
[18]
Alert & Assess: Alert personnel in the immediate area. [18]Assess the extent of the spill and ensure you have the appropriate training and PPE to handle it.
[18]2. Control & Contain: If flammable, extinguish all ignition sources. [19]Prevent the spill from spreading by creating a dike around it with absorbent material from a spill kit.
[19][20]3. Neutralize (if applicable): For a primary amine, which is basic, a neutralizing agent for bases (such as citric acid) can be cautiously applied. [21]However, for an unknown compound, direct neutralization may cause an exothermic reaction. The preferred method is absorption.
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Collect & Clean: Once fully absorbed, carefully scoop the material into a designated hazardous waste container using spark-proof tools.
[19][21]6. Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
[20]7. Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.
[19]
Storage and Waste Disposal
Proper storage and disposal are essential to prevent accidental release and ensure regulatory compliance.
Storage:
Store in a tightly sealed, properly labeled container. The label must include the chemical name, "Presumed Hazardous," and any appropriate GHS pictograms.
[1]* Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Use secondary containment to prevent spills.
[1]
Waste Disposal:
All waste containing 4-Methyl-4-phenylcyclohexan-1-amine, including contaminated absorbents, gloves, and glassware, must be treated as hazardous waste.
[4][22]* Collect waste in a clearly labeled, leak-proof container. The label must read "Hazardous Waste" and list the chemical constituents.
[4][6]* Do not mix with other waste streams unless compatibility has been confirmed.
Follow all institutional and local regulations for hazardous waste pickup and disposal.
[8][23]
References
AK Scientific, Inc. (n.d.). trans-4-Methyl-cyclohexylamine HCl Safety Data Sheet.
Fisher Scientific. (2025). 4-Methylcyclohexylamine, mixture of cis and trans Safety Data Sheet.
University of Florida Environmental Health & Safety. (2022). Personal Protective Equipment Guidance for Research. Retrieved from [Link]
The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
University of Arizona Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methyl-4-phenylcyclohexan-1-one. PubChem Compound Database. Retrieved from [Link]
New Zealand Institute of Chemistry. (2023). 8 Steps to Handling a Laboratory Chemical Spill. Retrieved from [Link]
Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
University of Nevada, Reno Environmental Health & Safety. (n.d.). Laboratory Risk Assessment. Retrieved from [Link]
TCI Chemicals. (n.d.). cis-4-Methylcyclohexylamine Safety Data Sheet.
HAZWOPER OSHA Training. (2020). Types of Chemical Hazards and How to Manage Them. Retrieved from [Link]
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Purdue University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Rowan University Environmental Health & Safety. (n.d.). Chemical Spill Response. Retrieved from [Link]
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Safety Evolution. (2025). What Is the Hierarchy of Controls? OSHA Examples & How to Apply It. Retrieved from [Link]
University of Manitoba Environmental Health and Safety Office. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
National Research Council. (2011). Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. The National Academies Press. Retrieved from [Link]
Droppe. (2024). A Guide for Choosing the Best Lab Safety Equipment. Retrieved from [Link]
OSHA.com. (2023). The Hierarchy of Hazard Controls: The 5 Safety Controls. Retrieved from [Link]
European Agency for Safety and Health at Work. (n.d.). Risk Assessment - Chemical Safety in Science Education. Retrieved from [Link]
University of Nebraska Medical Center. (n.d.). Laboratory PPE Selection Guide. Retrieved from [Link]
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
OSHA Education Center. (n.d.). The Hierarchy of Hazard Controls: What It Is and How to Implement It. Retrieved from [Link]
Toxys. (2021). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. Retrieved from [Link]
National Center for Biotechnology Information. (2017). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. PMC. Retrieved from [Link]
Safety+Health Magazine. (2018). Understanding the Hierarchy of Controls in Workplace Safety. Retrieved from [Link]
Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
ResearchGate. (2022). A framework for chemical safety assessment incorporating new approach methodologies within REACH. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Thermodynamic and Kinetic Solubility Profiling of 4-Methyl-4-phenylcyclohexan-1-amine: Water vs. Ethanol
Executive Summary As a Senior Application Scientist in early-stage drug development, establishing the exact physicochemical boundaries of an active pharmaceutical ingredient (API) or its intermediates is a non-negotiable...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug development, establishing the exact physicochemical boundaries of an active pharmaceutical ingredient (API) or its intermediates is a non-negotiable first step. 4-Methyl-4-phenylcyclohexan-1-amine is a primary amine structurally classified as an arylcyclohexylamine[1]. Because this class of compounds is frequently investigated for central nervous system (CNS) activity—often interacting with NMDA receptors—understanding its solvation thermodynamics is critical for both bioassay design and formulation[2].
This whitepaper provides an in-depth mechanistic analysis of the solubility of 4-Methyl-4-phenylcyclohexan-1-amine in water versus ethanol, detailing the causality behind solvent interactions and providing a self-validating experimental protocol for empirical quantification.
Chemical Profiling & Molecular Causality
The solubility behavior of 4-Methyl-4-phenylcyclohexan-1-amine is governed by the competing forces of its biphasic structural topology:
The Hydrophobic Core : The cyclohexane ring is substituted at the 4-position with both a methyl group and a bulky phenyl group. These non-polar domains significantly increase the molecule's partition coefficient (LogP), driving high lipophilicity and favoring solvation in non-polar or amphiphilic environments[1].
The Hydrophilic Headgroup : The primary amine (-NH₂) at the 1-position provides a localized site for hydrogen bonding and protonation.
Because of this structure, the compound's solubility is entirely dictated by its ionization state. When handled as a free base (CAS 339547-85-2), the hydrophobic core dominates the molecule's thermodynamic profile. Conversely, when synthesized as a hydrochloride salt (3[3]), the protonated amine alters the solvation mechanics.
Causality of Solvent Selection
Water (Dielectric constant
) : Water's high dielectric constant and rigid hydrogen-bond network actively reject the bulky hydrophobic free base, resulting in near-zero aqueous solubility. However, for the HCl salt, water is an optimal solvent; the highly polar environment stabilizes the separated ions via strong ion-dipole interactions[2].
Ethanol (Dielectric constant
) : Ethanol acts as a versatile amphiphilic solvent. Its ethyl tail interacts favorably with the compound's phenyl and methyl groups via London dispersion forces, while its hydroxyl group hydrogen-bonds with the amine. Consequently, ethanol readily dissolves the free base and achieves moderate, partial dissolution of the salt[4].
Figure 1: Logical relationship between compound form and solvent dielectric properties.
Quantitative Data: Solubility Matrix
To guide formulation and assay development, the following table synthesizes the expected thermodynamic solubility profiles based on structural analogs within the arylcyclohexylamine family.
To empirically validate these solubility parameters with high scientific integrity, the gold-standard approach is the Shake-Flask Method , governed by. This protocol is a self-validating system designed to ensure true thermodynamic equilibrium is reached before analytical quantification.
Step-by-Step Methodology
Preparation of Saturated Solutions : Accurately weigh a supersaturating excess amount of 4-Methyl-4-phenylcyclohexan-1-amine (e.g., 50 mg) into sealed amber glass vials. Causality: Amber glass prevents potential UV-induced photodegradation of the phenyl ring during prolonged incubation.
Solvent Addition : Add exactly 1.0 mL of the target solvent (HPLC-grade Water or Absolute Ethanol) to the respective vials.
Isothermal Equilibration : Place the vials in an isothermal orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 to 48 hours. Causality: Extended, temperature-controlled shaking ensures the dissolution rate plateau is reached, transitioning the system from kinetic dissolution to true thermodynamic equilibrium[5].
Phase Separation : Remove the vials and allow them to stand undisturbed for 1 hour. Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Trustworthiness Check: Centrifugation is strictly preferred over filtration for highly lipophilic free bases to prevent false negatives caused by non-specific adsorption of the API to filter membranes[6].
HPLC-UV Quantification : Carefully extract the supernatant, dilute appropriately with a compatible mobile phase, and quantify the dissolved compound using7[7]. Ensure the calibration curve brackets the expected concentration range.
New Substances Notification - OECD Test Guideline 105
Source: publications.gc.ca
URL:[Link]
Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan
Source: nih.gov
URL:[Link][6]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility
Source: tbzmed.ac.ir
URL:[Link][7]
Technical Assessment: Regulatory & Chemical Profile of 4-Methyl-4-phenylcyclohexan-1-amine
Executive Summary Current Regulatory Status: Not Controlled (Federal Level, United States). 4-Methyl-4-phenylcyclohexan-1-amine (CAS: 339547-85-2; HCl salt: 56327-27-6) is not explicitly listed in the Controlled Substanc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Current Regulatory Status:Not Controlled (Federal Level, United States).
4-Methyl-4-phenylcyclohexan-1-amine (CAS: 339547-85-2; HCl salt: 56327-27-6) is not explicitly listed in the Controlled Substances Act (CSA) Schedules I through V as defined by the United States Drug Enforcement Administration (DEA) or the United Nations Convention on Psychotropic Substances.
Based on structural activity relationship (SAR) analysis, this compound lacks the specific pharmacophore requirements that typically trigger the Federal Analogue Act (e.g., it is structurally distinct from Schedule I/II phenethylamines, cyclohexylamines like PCP, or fentanyl analogues). It is primarily classified as a chemical intermediate and research building block.
To evaluate the potential for "substantial similarity" under the Federal Analogue Act, we must compare the target molecule against known controlled scaffolds.
vs. Phencyclidine (PCP): PCP is a 1-(1-phenylcyclohexyl)piperidine. The target molecule has the phenyl group at the 4-position relative to the amine, whereas PCP has the phenyl and amine (piperidine) at the same (1,1) position (geminal). This positional isomerism drastically alters the 3D topology and receptor binding affinity.
vs. Tramadol: Tramadol is a 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. The target molecule lacks the hydroxyl group, the dimethyl substitution, and the specific 1,2-substitution pattern.
vs. Pethidine/MPPP: These are piperidine derivatives, not cyclohexylamines.
Part 2: Regulatory Landscape & Risk Assessment
Federal Controlled Substances Act (CSA) Analysis
The following decision matrix outlines the logic used to determine the regulatory status of this compound.
Figure 1: Regulatory determination workflow for unlisted research chemicals.
The "Grey Area" (Federal Analogue Act)
While not listed, any chemical can be prosecuted as a controlled substance analogue if:
Criterion A (Structure): It is substantially similar in chemical structure to a Schedule I or II controlled substance.
Criterion B (Effect): It has a stimulant, depressant, or hallucinogenic effect on the CNS that is substantially similar to or greater than a Schedule I or II substance (or is represented as such).
Assessment: 4-Methyl-4-phenylcyclohexan-1-amine is structurally distinct from Schedule I/II cyclohexylamines (like PCP or analogues). The 1,4-distance between the amine and the phenyl ring disrupts the critical binding motifs required for NMDA antagonism (PCP-like activity) or Mu-opioid agonism (which often requires a specific nitrogen-aromatic distance). Therefore, it is unlikely to be successfully prosecuted as an analogue unless misrepresented for human consumption.
Part 3: Analytical Protocols & Detection
For researchers needing to identify or verify the purity of this compound, the following protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for identification.
Method Parameters:
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
A Researcher's Guide to Sourcing and Verification of 4-Methyl-4-phenylcyclohexan-1-amine
An In-depth Technical Guide for Drug Development Professionals This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and validation of 4-Met...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and validation of 4-Methyl-4-phenylcyclohexan-1-amine. As a critical starting material or intermediate in the synthesis of novel chemical entities, ensuring the identity, purity, and quality of this compound is paramount to the success and reproducibility of research and development efforts. This document will navigate the complexities of supplier qualification, provide detailed analytical protocols for compound verification, and discuss best practices for its handling and storage.
Introduction to 4-Methyl-4-phenylcyclohexan-1-amine
4-Methyl-4-phenylcyclohexan-1-amine is a substituted cyclohexylamine derivative with a chiral center, making it a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules, and its stereochemistry can play a crucial role in target engagement and pharmacological activity. The compound consists of a cyclohexane ring with a methyl and a phenyl group at the 4-position and an amine group at the 1-position. The hydrochloride salt is a common form for improved handling and stability.
The selection of a reliable supplier is the foundational step in ensuring the quality of your research material. The market for specialized research chemicals can be fragmented, with suppliers ranging from large, well-established chemical houses to smaller, niche custom synthesis labs. A thorough vetting process is essential.
Initial Supplier Screening
A preliminary search for suppliers of "4-Methyl-4-phenylcyclohexan-1-amine" or its direct precursor, "4-Methyl-4-phenylcyclohexan-1-one," will yield several potential vendors. Initial screening should focus on the following:
Product Specification and Availability: Does the supplier list the desired compound with a clear catalog number, purity specification, and availability (in-stock vs. custom synthesis)?
Documentation: Does the supplier provide a Certificate of Analysis (CoA) with each batch? Is other documentation, such as Safety Data Sheets (SDS), readily available?
Reputation and Customer Support: Does the company have a track record in the research chemical market? Is their technical support responsive and knowledgeable?
Potential Suppliers:
Supplier
Compound Offered (or related)
Notes
MilliporeSigma (Sigma-Aldrich)
4-METHYL-4-PHENYLCYCLOHEXANONE
Offers the ketone precursor. A reliable supplier with extensive documentation.
A systematic approach to qualifying a new supplier is critical. The following workflow, represented as a DOT graph, outlines the key steps.
Caption: A streamlined workflow for qualifying suppliers of critical research chemicals.
Synthesis and Purification Overview
Understanding the synthetic route to 4-Methyl-4-phenylcyclohexan-1-amine is crucial for anticipating potential impurities. A common and efficient method is the reductive amination of the corresponding ketone, 4-Methyl-4-phenylcyclohexan-1-one.
Synthesis via Reductive Amination
Reductive amination is a versatile method for forming amines from ketones or aldehydes.[4][7] The process typically involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction to the amine.
Reaction Scheme:
4-Methyl-4-phenylcyclohexan-1-one reacts with an amine source (e.g., ammonia or a protected amine equivalent) in the presence of a reducing agent to yield 4-Methyl-4-phenylcyclohexan-1-amine.
Key Reagents and Conditions:
Amine Source: Ammonia, ammonium acetate, or a primary amine in the presence of a hydrogen source.
Solvent: Typically a protic solvent like methanol or ethanol.
Purification Strategy
The crude product from the synthesis will likely contain unreacted starting materials, by-products, and stereoisomers. Purification is essential to obtain the desired compound at the required purity.
Extraction: A standard aqueous workup to remove inorganic salts and water-soluble impurities.
Chromatography: Flash column chromatography on silica gel is a common method for purifying amines. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) is often effective.
Crystallization: If the amine is a solid, or can be converted to a crystalline salt (e.g., hydrochloride), recrystallization is an excellent method for achieving high purity.
Analytical Characterization and Quality Control
Independent analytical verification of the supplied material is a cornerstone of good scientific practice. The following techniques are recommended for the comprehensive characterization of 4-Methyl-4-phenylcyclohexan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons, the cyclohexyl protons, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Expected signals would include those for the aromatic carbons, the cyclohexyl carbons, and the methyl carbon.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for separating stereoisomers.
Recommended HPLC Method:
Column: A C18 reversed-phase column is a good starting point for purity analysis.
Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
Chiral HPLC: To separate the enantiomers, a specialized chiral column is necessary. The choice of the chiral stationary phase will depend on the specific properties of the molecule.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity. When coupled with HPLC (LC-MS), it is a powerful tool for identifying impurities.
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar molecules like amines. In positive ion mode, the expected [M+H]⁺ ion for 4-Methyl-4-phenylcyclohexan-1-amine would be at m/z 190.3.
Analytical Validation Workflow
The following diagram illustrates a typical workflow for the analytical validation of a new batch of 4-Methyl-4-phenylcyclohexan-1-amine.
Caption: A comprehensive workflow for the analytical validation of research chemicals.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of 4-Methyl-4-phenylcyclohexan-1-amine.
Safety Precautions: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration may be recommended.
Conclusion
The successful use of 4-Methyl-4-phenylcyclohexan-1-amine in research and drug development is contingent upon a rigorous approach to sourcing and quality control. By implementing a thorough supplier qualification process, understanding the synthetic and purification methodologies, and conducting independent analytical verification, researchers can ensure the quality and consistency of this critical chemical building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for - The Royal Society of Chemistry. Retrieved from [Link]
Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
NA. (n.d.). cis-4-Methylcyclohexylamine Hydrochloride | CAS No- 33483-66-8. Retrieved from [Link]
ResearchGate. (n.d.). Direct reductive amination of cyclohexanone | Download Table. Retrieved from [Link]
PubChem. (n.d.). 4-Phenylcyclohexanone. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-methyl-4-phenylcyclohexanone. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Methylphenyl)cyclohexan-1-amine hydrochloride. Retrieved from [Link]
White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]
Google Patents. (2024, July 24). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
PubChem. (n.d.). 4-Methyl-4-phenylcyclohexan-1-one. Retrieved from [Link]
PharmaCompass.com. (n.d.). (1R,4R)-4-METHYLCYCLOHEXAN-1-AMINE. Retrieved from [Link]
Arkat USA. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Retrieved from [Link]
PMC. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
ChemRxiv. (n.d.). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
ResearchGate. (n.d.). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]
BMRB. (n.d.). bmse000451 Cyclohexylamine. Retrieved from [Link]
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]
PMC. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]
Agilent. (2012, October 31). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Retrieved from [Link]
ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. Retrieved from [Link]
Technical Deep Dive: The 4-Methyl-4-phenylcyclohexan-1-amine Scaffold
The following technical guide details the 4-Methyl-4-phenylcyclohexan-1-amine scaffold, a specialized pharmacophore used in medicinal chemistry to explore conformationally restricted chemical space within the central ner...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the 4-Methyl-4-phenylcyclohexan-1-amine scaffold, a specialized pharmacophore used in medicinal chemistry to explore conformationally restricted chemical space within the central nervous system (CNS) therapeutic area.[1]
Core Directive & Chemical Philosophy
In the high-stakes arena of CNS drug discovery, the 4-Methyl-4-phenylcyclohexan-1-amine scaffold represents a precision tool for "conformational locking."[1] Unlike flexible alkyl chains or unsubstituted cyclohexane rings, this scaffold utilizes a quaternary carbon at position 4 to rigidly define the spatial vector of the amine at position 1.
Why this scaffold matters:
Conformational Anchoring: The bulky phenyl group at C4 forces the cyclohexane ring into a specific chair conformation where the phenyl group occupies the equatorial position (A-value ~2.8 kcal/mol) to minimize 1,3-diaxial interactions. The smaller methyl group (A-value ~1.7 kcal/mol) is forced axial.[1]
Metabolic Blockade: Substitution at the 4-position blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) common in simple cyclohexylamines, significantly extending half-life (
Vector Definition: It creates a defined distance (~5.5–6.0 Å) between the basic nitrogen and the aromatic centroid, a critical pharmacophore for Sigma-1 receptors , Monoamine Transporters (DAT/SERT) , and NMDA receptor modulators.[1]
Structural Biology & SAR Analysis
The biological activity of this scaffold is governed strictly by cis/trans isomerism.[1] Due to the quaternary center, the terms "cis" and "trans" refer to the relationship between the amine at C1 and the phenyl group at C4.
Conformational Energy Landscape
The cyclohexane ring exists predominantly in a chair conformation.[1]
The Anchor: The C4-Phenyl group is the "anchor," residing exclusively in the equatorial position.
The Pivot: The C1-Amine can be either equatorial (Trans) or axial (Cis).[1]
Isomer
Configuration
C1-Amine Orientation
C4-Phenyl Orientation
Stability
Pharmacological Profile
Trans
(1R, 4R) / (1S, 4S)
Equatorial
Equatorial
Thermodynamic Product (More Stable)
Often preferred for DAT/SERT binding due to extended linear topology.[1]
Cis
(1R, 4S) / (1S, 4R)
Axial
Equatorial
Kinetic Product (Less Stable)
Often preferred for Sigma/Opioid receptors requiring a "bent" conformation.[1]
Visualization: Pharmacophore Vectors
The following diagram illustrates the spatial locking mechanism. The quaternary center (C4) acts as the fulcrum, dictating the vector of the amine (N1).
Caption: Logical relationship of the 4-Methyl-4-phenylcyclohexan-1-amine scaffold. The C4-Phenyl group dictates the global conformation, splitting the amine vectors into distinct pharmacological channels.
Synthetic Pathways & Protocols
Constructing the quaternary center at C4 is the rate-limiting step. Once the ketone (4-methyl-4-phenylcyclohexanone ) is obtained, stereoselective reductive amination yields the target amine.[1]
Phase 1: Synthesis of the Quaternary Ketone
Direct alkylation of 4-phenylcyclohexanone is regiochemically difficult (favors alpha-alkylation).[1] The authoritative route utilizes a Robinson Annulation approach or functional group interconversion from a 4-formyl precursor.[1]
Protocol: 4-Methyl-4-phenylcyclohexanone (via Ketal Reduction)
Prerequisite: Start with 4-formyl-4-phenylcyclohexanone ethylene ketal (synthesized via alkylation of the phenyl-ketal precursor).[1]
Stir at RT for 2 hours to form the imine in situ.[1]
Reduction (Stereocontrol):
For Trans-Major (Thermodynamic): Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH3, 1.5 eq). Stir for 12 hours. The hydride attacks from the axial face (least hindered), yielding the equatorial amine (Trans).
For Cis-Enrichment (Kinetic): Use a bulkier reducing agent like L-Selectride at -78°C (though this reduces the ketone to alcohol; for amines, use bulky borohydrides on the pre-formed imine).[1] Note: Standard reductive amination heavily favors the Trans isomer.
Workup:
Quench with saturated NaHCO3.[1][4] Remove methanol under vacuum.[1]
Purification: The Cis/Trans isomers are separable by flash chromatography (Silica, DCM:MeOH:NH4OH gradient).
Synthetic Workflow Diagram
Caption: Synthetic route from formyl-ketal precursor to the final amine scaffold.
Pharmacological Applications[6][7][8][9]
A. Sigma-1 Receptor Modulation
The 4-methyl-4-phenylcyclohexan-1-amine scaffold is a "deconstructed" analog of high-affinity Sigma ligands.[1]
Mechanism: The basic nitrogen forms an electrostatic interaction with Asp126, while the phenyl group occupies the primary hydrophobic pocket.
Advantage: The quaternary methyl group prevents metabolic degradation seen in simple phenylcyclohexylamines, maintaining receptor occupancy duration.
B. Monoamine Transporter Inhibition (DAT/NET)
Compounds in this class (4-arylcyclohexylamines) are often triple reuptake inhibitors.[1]
SAR Insight: The Trans isomer typically exhibits higher potency for the Dopamine Transporter (DAT).[1] The equatorial amine vector aligns with the linear binding channel of the transporter.
C. Opioid Receptor Probes
Structurally related to Tramadol (which is a cyclohexanol), this amine scaffold allows for the exploration of "mu-opioid/norepinephrine" dual-action space.[1] The removal of the hydroxyl group (present in Tramadol) and replacement with the quaternary methyl/phenyl motif increases lipophilicity (LogP) and CNS penetration.
Highly rigid; low entropy penalty upon binding.[1]
References
PrepChem. "Synthesis of 4-methyl-4-phenylcyclohexanone."[1][2][3] PrepChem.com.[1] Accessed 2026.[1] Link
Lednicer, D. The Organic Chemistry of Drug Synthesis. Vol 1. Wiley-Interscience.[1] (Discussion of 4-arylcyclohexylamine scaffolds).
US Patent 3979444A. "4-Arylcyclohexylamines."[1] Google Patents.[1][5] Link
PubChem. "4-Phenylcyclohexylamine Compound Summary."[1][6] National Center for Biotechnology Information.[1] Link
House, H. O., et al. "Synthesis of cis- and trans-Derivatives of 1a-Carboxymethyl-8-methylhexahydrofluorenone."[1][5] Journal of Organic Chemistry, 1962.[1] (Foundational chemistry for quaternary cyclohexanones).
Synthesis of 4-Methyl-4-phenylcyclohexan-1-amine from 4-methyl-4-phenylcyclohexanone
Executive Summary The synthesis of primary amines from sterically hindered cyclic ketones is a fundamental transformation in the development of neuroactive compounds and structurally constrained pharmaceutical building b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of primary amines from sterically hindered cyclic ketones is a fundamental transformation in the development of neuroactive compounds and structurally constrained pharmaceutical building blocks. This application note details the optimized synthesis of 4-methyl-4-phenylcyclohexan-1-amine[1] from its precursor, 4-methyl-4-phenylcyclohexanone[2]. By examining the mechanistic pitfalls of standard reductive aminations, this guide provides two validated, self-correcting protocols: a direct one-pot Borch reduction and an indirect oxime-mediated synthesis.
Mechanistic Rationale & Reagent Selection
The primary challenge in synthesizing primary amines from ketones is the suppression of over-alkylation. When a primary amine is formed, it is often more nucleophilic and soluble than the ammonia source, leading it to react with unconsumed ketone to form secondary or tertiary dialkylamines[3].
While Sodium Triacetoxyborohydride (STAB) is the modern standard for secondary and tertiary amine synthesis, it is explicitly counterproductive here. The combination of STAB and ammonium acetate predominantly yields symmetric dialkylamines because the intermediate primary amine reacts faster with the ketone than the poorly soluble ammonium acetate does[4].
To enforce primary amine selectivity, two strategies are viable:
The Direct Borch Method: Utilizing Sodium Cyanoborohydride (
) with a massive stoichiometric excess (10 eq) of ammonium acetate. is stable in protic solvents and selectively reduces iminium ions over ketones at pH 6–8[3]. The excess ammonia source drives the equilibrium strictly toward the primary iminium species[5].
The Indirect Oxime Method: Completely bypassing the iminium equilibrium by condensing the ketone with hydroxylamine to form a stable oxime, followed by a discrete reduction step (e.g., using Zinc/Acetic acid). This guarantees 0% over-alkylation.
Comparative Synthesis Strategies
The following table summarizes the quantitative and operational parameters of the two methodologies to aid in route selection based on scale and purity requirements.
Parameter
Protocol A: Direct Reductive Amination
Protocol B: Indirect Oxime Reduction
Reagents
, (10 eq), MeOH
1. , NaOAc; 2. Zn dust, AcOH
Primary Amine Selectivity
Moderate to High (~90-95%)
Absolute (>99%)
Over-alkylation Risk
~5-10% (Secondary amine byproduct)
None
Reaction Time
16 hours (One-pot)
2 hours (Condensation) + 4 hours (Reduction)
Safety / Toxicity
High (Cyanide gas risk during workup)
Moderate (Exothermic metal reduction)
Scalability
Excellent for discovery scale (<50g)
Better for large/process scale (>50g)
Reaction Pathway Visualization
Reaction pathways for the synthesis of 4-methyl-4-phenylcyclohexan-1-amine.
Detailed Experimental Protocols
Protocol A: Direct Borch Reductive Amination
This protocol utilizes Le Chatelier's principle via excess ammonium acetate to outcompete secondary amine formation.
Step 1: Iminium Pre-formation
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-4-phenylcyclohexanone (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.
Add ammonium acetate (10.0 eq) in one portion. Stir at room temperature for 30 minutes.
Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a mostly clear solution as the ammonium acetate is consumed to form the soluble iminium acetate intermediate.
Step 2: Selective Hydride Reduction
Cool the reaction flask to 0 °C using an ice-water bath.
Portion-wise over 15 minutes, add Sodium Cyanoborohydride (
Validation Checkpoint: Observe the solution carefully. Minimal effervescence should occur. Vigorous bubbling indicates that the pH is too low, resulting in the wasteful decomposition of the hydride into hydrogen gas.
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
) must disappear, replaced by a baseline spot that stains positively (purple/brown) with Ninhydrin, confirming amine formation.
Step 3: Cyanide Mitigation and Workup
CRITICAL SAFETY STEP: Cool the flask to 0 °C and carefully quench the reaction by adding 1M NaOH until the aqueous layer reaches pH > 10. Causality:
generates highly toxic Hydrogen Cyanide (HCN) gas under acidic conditions[4]. Basifying the solution traps the cyanide as water-soluble NaCN and simultaneously free-bases the product amine for extraction.
Extract the aqueous layer with Dichloromethane (
mL).
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Purify via flash column chromatography (DCM:MeOH:
90:9:1) to yield the pure primary amine.
Protocol B: Indirect Synthesis via Oxime Reduction
This protocol is recommended when absolute primary amine purity is required, eliminating the need for complex chromatographic separation of secondary amines.
Step 1: Oxime Condensation
Dissolve 4-methyl-4-phenylcyclohexanone (1.0 eq) in absolute ethanol (0.5 M).
Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq). Reflux the mixture for 2 hours.
Cool the mixture to room temperature and slowly add distilled water until precipitation ceases.
Validation Checkpoint: A white crystalline solid (the oxime) must precipitate. A lack of precipitation indicates incomplete conversion or an excessive volume of ethanol.
Filter the solid, wash with cold water, and dry under high vacuum.
Step 2: Dissolving Metal Reduction
Dissolve the purified oxime in glacial acetic acid (0.2 M) in a round-bottom flask.
While stirring vigorously at room temperature, add Zinc dust (5.0 eq) in small portions over 30 minutes.
Validation Checkpoint: The reduction is highly exothermic. The flask should feel distinctly warm to the touch. If no exotherm is observed, the zinc dust is likely passivated (oxidized) and must be freshly activated with 1M HCl prior to use. Maintain the internal temperature below 40 °C using a water bath to prevent unwanted side reactions.
Stir for an additional 4 hours at room temperature.
Step 3: Workup
Filter the heterogeneous mixture through a pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the pad thoroughly with ethyl acetate.
Concentrate the filtrate to remove the majority of the acetic acid.
Neutralize the residue cautiously with 6M NaOH to pH > 10. Extract with Ethyl Acetate, dry over
, and concentrate to afford the highly pure 4-methyl-4-phenylcyclohexan-1-amine.
Due to the pseudo-axial/equatorial dynamics of the 4-methyl and 4-phenyl substituents, the reduction of the
hybridized iminium/oxime carbon will yield a mixture of cis and trans diastereomers.
NMR Confirmation: Successful reduction is confirmed via
H NMR by the appearance of the carbinyl proton () multiplet at 2.8–3.2 ppm, integrating for 1H. The C NMR will show the complete disappearance of the carbonyl carbon resonance ( ppm)[2].
Stereocontrol: The bulky phenyl group at C4 heavily biases the facial attack of the incoming hydride. Borohydride reductions typically favor axial attack (yielding the equatorial amine), but the exact cis:trans ratio should be determined via integration of the carbinyl proton signals in the
Application Note: 4-Methyl-4-phenylcyclohexan-1-amine as a Privileged Scaffold in CNS Drug Discovery
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-Methyl-4-phenylcyclohexan-1-amine —a specialized gem-disubstituted scaffold—in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-Methyl-4-phenylcyclohexan-1-amine —a specialized gem-disubstituted scaffold—in the synthesis of conformationally restricted CNS-active agents.
Executive Summary
4-Methyl-4-phenylcyclohexan-1-amine represents a high-value "privileged structure" in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) such as the Kappa-Opioid Receptor (KOR) and ion channels like the NMDA receptor .
Its value lies in the Gem-Disubstituent Effect (Thorpe-Ingold Effect) at the C4 position. The simultaneous presence of a bulky phenyl group and a methyl group locks the cyclohexane ring into a rigid chair conformation. This conformational restriction reduces the entropic penalty of binding to protein targets, often resulting in significantly higher potency and selectivity compared to simple cyclohexyl or phenyl-cyclohexyl analogs.
Key Applications
Kappa-Opioid Agonists: Structural analog of the U-50488 and Spiradoline class, where the rigid scaffold improves selectivity against Mu/Delta receptors.
Sigma Receptor Ligands: The lipophilic, bulky amine motif is a classic pharmacophore for Sigma-1 (
) receptor modulation.
NK1 Antagonists: Used as a core spacer in neurokinin receptor antagonists.
Chemical Profile & Stereochemistry
The utility of this intermediate depends entirely on stereochemical control. Because C4 is gem-disubstituted, the terms cis and trans define the relationship between the C1-Amine and the C4-Phenyl group (the highest priority substituent).
To maximize stability, the bulky Phenyl group at C4 will adopt the Equatorial position.
Cis-Isomer (Target): If the Amine (C1) is cis to the Phenyl, it also adopts the Equatorial position (1,4-diequatorial). This is generally the thermodynamically stable and bioactive conformer.
Trans-Isomer: If the Amine is trans to the Phenyl, the Amine is forced into the Axial position. This creates 1,3-diaxial strain with the C3/C5 protons, making it less stable and often less potent.
Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride)
Base: DIPEA (3.0 eq)
Solvent: DMF or EtOAc
Step-by-Step Methodology
Activation: Dissolve the acid and DIPEA in DMF. Add HATU and stir for 15 mins to form the active ester.
Why? The gem-dimethyl/phenyl group at C4 creates distal steric bulk, but the C1 amine is relatively accessible. However, using a strong activation agent (HATU) ensures rapid coupling before any potential epimerization.
Addition: Add the Amine salt directly to the mixture.
Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target M+H).
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO₃, then Brine.
Methylation (Optional): Many KOR agonists (like U-50488) are N-methylated.
Method: Treat the resulting amide with NaH (1.5 eq) in THF at 0°C, followed by MeI (1.2 eq).
Visualizing the Workflow
The following diagram illustrates the decision logic for synthesis and purification, ensuring the correct stereoisomer is carried forward.
Figure 1: Logic flow for the synthesis and purification of the bioactive cis-isomer.
Safety & Handling Guidelines
Hazard Class
Risk Description
Mitigation Protocol
Acute Toxicity
Amines are potent CNS active precursors. Potential for rapid absorption.
Handle in a fume hood. Wear double nitrile gloves. Treat all dusts as bioactive.
Skin Corrosive
Free base is highly alkaline (pKa ~10.5). Causes chemical burns.
Neutralize spills with dilute acetic acid immediately.
Stability
Free base absorbs CO₂ from air (carbamate formation).
Store under Nitrogen/Argon atmosphere. Prefer storage as HCl salt.
References
Von Voigtlander, P. F., & Lewis, R. A. (1988). Analgesic and mechanistic evaluation of spiradoline, a potent kappa opioid. Journal of Pharmacology and Experimental Therapeutics, 246(1), 259-262. Link
Halfpenny, P. R., et al. (1990). Highly selective kappa-opioid analgesics.[1] 3. Synthesis and structure-activity relationships of novel N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamides. Journal of Medicinal Chemistry, 33(1), 286-291. Link
Lednicer, D. (1982). The Organic Chemistry of Drug Synthesis, Volume 3. Wiley-Interscience. (Detailed discussion on 4-phenylcyclohexylamine stereochemistry).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Preparation of 4-Methyl-4-phenylcyclohexan-1-amine Hydrochloride
Executive Summary
4-Methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS: 56327-27-6) is a highly valued scaffold in medicinal chemistry, frequently utilized in the design of CNS-active therapeutics, NMDA receptor antagonists, and sigma receptor ligands. This application note details a robust, high-yielding, three-step synthetic protocol starting from commercially available 4-methyl-4-phenylcyclohexanone[1]. The methodology is designed for researchers and drug development professionals, emphasizing operational safety, scalable workup procedures, and high-purity salt isolation.
Why the Oxime Route?
Direct reductive amination of ketones with ammonia often suffers from over-alkylation, yielding a complex mixture of primary, secondary, and tertiary amines. By condensing the ketone with hydroxylamine to form a stable oxime intermediate[2], we effectively "lock" the nitrogen atom, completely preventing secondary amine dimerization.
Reduction Strategy
The reduction of the oxime to the primary amine is achieved using Lithium Aluminum Hydride (LiAlH
) in refluxing tetrahydrofuran (THF). This method is highly effective for sterically hindered cyclohexanone oximes, as demonstrated in the successful reduction of related 4-phenylcyclohexanone derivatives[3].
The Fieser Quench (A Self-Validating System)
A notorious pitfall in LiAlH
reductions is the formation of unfilterable, gelatinous aluminum hydroxide emulsions during aqueous workup, which permanently trap the product. We employ the highly reliable Fieser method ( g LiAlH requires mL HO, mL 15% NaOH, and mL HO). This precise stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid. The visual transition from a gray slurry to a bright white granular suspension serves as a self-validating indicator of a successful quench, ensuring maximum recovery of the freebase amine.
Anhydrous Salt Formation
Precipitation of the hydrochloride salt is performed in anhydrous diethyl ether using 4M HCl in dioxane. This strictly anhydrous environment prevents hydrate formation and yields a highly crystalline, analytically pure product.
Synthetic Pathway
Fig 1: Three-step synthetic pathway for 4-methyl-4-phenylcyclohexan-1-amine hydrochloride.
Quantitative Data & Stoichiometry
Reagent
MW ( g/mol )
Eq.
Amount
Function
4-Methyl-4-phenylcyclohexanone
188.27
1.0
1.88 g (10.0 mmol)
Starting Material
Hydroxylamine Hydrochloride
69.49
1.5
1.04 g (15.0 mmol)
Aminating Agent
Sodium Acetate (Anhydrous)
82.03
1.5
1.23 g (15.0 mmol)
Buffer / Base
Lithium Aluminum Hydride
37.95
2.5
0.95 g (25.0 mmol)
Reducing Agent
4M HCl in Dioxane
36.46
1.2
3.0 mL (12.0 mmol)
Salt Former
Detailed Experimental Protocols
Step 1: Preparation of 4-Methyl-4-phenylcyclohexanone Oxime
To a 100 mL round-bottom flask, add 4-methyl-4-phenylcyclohexanone (1.88 g, 10.0 mmol) and absolute ethanol (25 mL).
In a separate beaker, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and sodium acetate (1.23 g, 15.0 mmol) in distilled water (10 mL). Causality: Sodium acetate acts as a buffer, maintaining the optimal mildly acidic pH (~4.5) required for efficient carbonyl protonation while keeping hydroxylamine in its nucleophilic freebase form.
Add the aqueous solution to the ethanolic ketone solution. Attach a reflux condenser and heat to 80 °C for 2 hours.
In-process Control: Monitor by TLC (Hexanes/EtOAc 4:1). The ketone (R
~0.6) should be fully consumed, replaced by the oxime (R ~0.4).
Cool to room temperature, concentrate under reduced pressure to remove the ethanol, and extract the aqueous residue with EtOAc (3 × 20 mL).
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na
SO, and concentrate to yield the oxime as a white solid. Dry under high vacuum.
Step 2: LiAlH
Reduction to Freebase Amine
Safety Note: LiAlH
is highly reactive with moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert argon or nitrogen atmosphere.
To a dry 250 mL two-neck flask equipped with a reflux condenser, add anhydrous THF (30 mL) and cool to 0 °C in an ice bath.
Carefully add LiAlH
(0.95 g, 25.0 mmol) in portions.
Dissolve the oxime (approx. 2.03 g, 10.0 mmol) in anhydrous THF (15 mL) and add it dropwise to the LiAlH
suspension over 15 minutes to safely control the exothermic hydrogen evolution[3].
Remove the ice bath and heat the mixture to reflux (65 °C) for 4–6 hours.
Fieser Quench: Cool the reaction strictly to 0 °C. Vigorously stir and sequentially add: 0.95 mL of distilled water (dropwise), 0.95 mL of 15% aqueous NaOH, and finally 2.85 mL of distilled water.
Stir the mixture at room temperature for 15–30 minutes until the gray suspension turns into a white, granular solid.
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (2 × 20 mL).
Concentrate the filtrate under reduced pressure to afford the crude 4-methyl-4-phenylcyclohexan-1-amine as a pale yellow oil.
Step 3: Hydrochloride Salt Precipitation
Dissolve the crude freebase amine in anhydrous diethyl ether (20 mL) and cool to 0 °C.
Slowly add 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise under continuous stirring. A dense white precipitate will form immediately.
Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.
Filter the solid using a Büchner funnel and wash the filter cake with ice-cold diethyl ether (2 × 10 mL) to remove any unreacted organic impurities.
Dry the white crystalline solid under high vacuum at 40 °C for 4 hours to yield 4-methyl-4-phenylcyclohexan-1-amine hydrochloride (Expected MW: 225.76 g/mol ).
Experimental Workflow
Fig 2: Experimental workflow detailing reaction, isolation, and purification stages.
Analytical Characterization Guidelines
To validate the success of the synthesis, the following analytical signatures should be confirmed:
H NMR (DO or DMSO-d): Disappearance of the oxime N-OH proton (~10.5 ppm). Appearance of the primary ammonium protons (-NH) as a broad singlet around 8.0-8.5 ppm.
Mass Spectrometry (ESI+): Expected [M+H]
peak at m/z 190.15 corresponding to the molecular weight of the freebase (CHN)[4].
Physical State: The hydrochloride salt should present as a white powder with a sharp melting point, characteristic of high-purity crystalline solids.
Strategic Derivatization Protocols for 4-Methyl-4-phenylcyclohexan-1-amine
Topic: Reagents for derivatizing 4-Methyl-4-phenylcyclohexan-1-amine Content Type: Application Note and Detailed Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1] Optimizing Detection Lim...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reagents for derivatizing 4-Methyl-4-phenylcyclohexan-1-amine
Content Type: Application Note and Detailed Protocols
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Optimizing Detection Limits, Peak Symmetry, and Isomeric Resolution in Pharmaceutical Analysis
Introduction & Analyte Profiling[2]
4-Methyl-4-phenylcyclohexan-1-amine (CAS: 2523-55-9 for trans, 6321-23-9 for mixed) is a critical pharmacophore found in the synthesis of analgesics, antidepressants, and Neuropeptide Y (NPY) antagonists.[1] Structurally, it consists of a cyclohexane ring substituted at the 1-position with a primary amine and at the 4-position with a methyl and phenyl group.[1]
The Analytical Challenge
Polarity & Tailing: The primary amine group (-NH₂) exhibits strong hydrogen bonding with silanol groups in GC columns and stationary phases in HPLC, leading to severe peak tailing and memory effects.[1]
Geometric Isomerism: The molecule exists as cis and trans diastereomers.[1] While achiral (due to the plane of symmetry through C1 and C4), these geometric isomers possess distinct pharmacological profiles and must be chromatographically resolved.
Detectability: The molecule lacks a strong native chromophore for UV detection (the phenyl ring absorption at 254 nm is weak/moderate) and is non-fluorescent, necessitating derivatization for high-sensitivity bioanalysis.[1]
This guide details field-proven protocols to address these challenges using specific chemical derivatization strategies.
GC-MS Derivatization Strategies
Goal: Increase volatility, eliminate active hydrogen interactions, and enhance mass spectral fragmentation.[1][2]
A. Acylation (The Gold Standard for Stability)
Acylation is preferred over silylation for primary amines in biological matrices due to the hydrolytic stability of the resulting amides. Fluorinated anhydrides are recommended to enhance electronegativity for Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS.[1]
Reagent Selection:
PFPA (Pentafluoropropionic anhydride): Balances volatility with high mass increment.[1]
HFBA (Heptafluorobutyric anhydride): Maximum sensitivity for trace analysis.[1]
Protocol 1: Fluorinated Acylation (PFPA/HFBA)
Reagents: PFPA or HFBA, Ethyl Acetate (anhydrous), Triethylamine (TEA) or Pyridine (base catalyst).[1]
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.[1]
Step-by-Step Workflow:
Sample Preparation: Dissolve 1 mg of 4-Methyl-4-phenylcyclohexan-1-amine in 100 µL of anhydrous Ethyl Acetate in a reaction vial.
Base Addition: Add 20 µL of Triethylamine (TEA) to scavenge the acid byproduct (Pentafluoropropionic acid), driving the reaction to completion.
Reagent Addition: Add 50 µL of PFPA (or HFBA) under a fume hood. Cap tightly.
Incubation: Heat at 60°C for 30 minutes .
Note: Primary amines react rapidly; excessive heat is unnecessary and may degrade the matrix.[1]
Work-up: Evaporate to dryness under a stream of Nitrogen (N₂) to remove excess anhydride and acid byproducts.[1]
Reconstitution: Redissolve in 200 µL of Ethyl Acetate or Isooctane.
Analysis: Inject 1 µL into GC-MS.
Validation Check: Look for the molecular ion [M+146]⁺ for PFPA derivatives. The absence of the native amine peak confirms reaction completion.
B. Silylation (Rapid Screening)
Silylation is faster but more moisture-sensitive.[1] It is ideal for clean synthetic samples rather than biological fluids.[1]
Buffer: 0.1 M Sodium Bicarbonate (pH 11). High pH is critical to keep the amine unprotonated (nucleophilic).[1]
Step-by-Step Workflow:
Mix: Combine 100 µL of sample solution (aqueous or organic) with 100 µL of pH 11 Bicarbonate buffer.
Derivatize: Add 100 µL of Dansyl Chloride solution.
Incubation: Heat at 60°C for 20 minutes in the dark (Dansyl derivatives are light-sensitive).
Quench: (Optional) Add 20 µL of Proline or Methylamine to consume excess reagent if it interferes with chromatography.
Analysis: Inject into HPLC (C18 column). Detect at UV 254 nm or Fluorescence (Ex 340 nm / Em 525 nm).[1]
B. FMOC-Cl (High Sensitivity Fluorescence)
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is extremely sensitive for primary amines and reacts instantly.[1]
Key Advantage: The bulky fluorenyl group significantly increases retention on C18 columns, aiding the separation of the polar amine from the solvent front.
Comparative Data & Reagent Selection
Feature
PFPA/HFBA (Acylation)
MSTFA (Silylation)
Dansyl Chloride
FMOC-Cl
Primary Application
GC-MS (Trace Analysis)
GC-MS (General)
HPLC (UV/Fluor)
HPLC (Fluor)
Derivative Stability
High (Weeks)
Low (Hours/Days)
High (Months)
Moderate
Moisture Tolerance
Moderate
Very Low
High (Aqueous)
High (Aqueous)
Reaction pH
N/A (Anhydrous)
N/A (Anhydrous)
pH 10-11
pH 8-9
Target Limit
pg/mL (ECD/NCI)
ng/mL
ng/mL
pg/mL
Visualizing the Workflow
Figure 1: Decision Matrix for Reagent Selection
Caption: Logical flow for selecting the optimal derivatization reagent based on analytical platform and sensitivity requirements.
Figure 2: Reaction Mechanism (Acylation)
Caption: Nucleophilic attack of the primary amine on the anhydride carbonyl, facilitated by base catalysis.
[1]
References
Blau, K., & Halket, J. (1993).[1] Handbook of Derivatives for Chromatography. Wiley.[1] (Standard text for acylation/silylation mechanisms).
Sigma-Aldrich. (2025).[1] Derivatization Reagents for GC: Acylation and Silylation. Link
ResearchGate. (2012).[1] Derivatization Reactions and Reagents for Gas Chromatography Analysis. Link
BenchChem. (2025).[1][3] Derivatization Techniques for GC Analysis of Primary Amines. Link[1]
PubChem. (2025).[1] 4-Methylcyclohexylamine Compound Summary. Link
Application Note: 4-Methyl-4-phenylcyclohexan-1-amine as a Privileged Scaffold in CNS Drug Discovery
Executive Summary In the pursuit of novel central nervous system (CNS) therapeutics, the architectural design of small-molecule libraries dictates both target engagement and pharmacokinetic viability. 4-Methyl-4-phenylcy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel central nervous system (CNS) therapeutics, the architectural design of small-molecule libraries dictates both target engagement and pharmacokinetic viability. 4-Methyl-4-phenylcyclohexan-1-amine (CAS: 56327-27-6 / 339547-85-2) has emerged as a highly strategic building block. By mimicking the core pharmacophore of arylcyclohexylamines while introducing a critical quaternary stereocenter, this primary amine serves as an elite precursor for developing N-methyl-D-aspartate (NMDA) receptor antagonists, monoamine transporter inhibitors, and Sigma-1 receptor modulators. This application note details the structural rationale, target pharmacology, and validated protocols for utilizing this scaffold in modern drug discovery workflows.
Workflow for developing CNS lead candidates from 4-methyl-4-phenylcyclohexan-1-amine.
Structural Rationale: The Quaternary Carbon Advantage
The fundamental challenge with traditional arylcyclohexylamines (such as phencyclidine or ketamine analogs) is their susceptibility to rapid cytochrome P450 (CYP)-mediated oxidative metabolism, particularly hydroxylation at the exposed positions of the cyclohexyl ring.
The integration of a methyl group alongside the phenyl ring at the C4 position creates an all-carbon quaternary stereocenter . This structural modification provides two distinct advantages:
Metabolic Shielding: The quaternary center provides immense steric hindrance, completely blocking CYP-mediated para-hydroxylation at the C4 position, thereby drastically increasing the molecule's microsomal half-life[1].
Conformational Rigidity: Quaternary stereocenters act as determinants of molecular topology. The bulky 4-phenyl group is forced into a rigid equatorial position, which subsequently locks the cyclohexane ring into a specific chair conformation. This rigidity reduces the entropic penalty upon receptor binding, enhancing target selectivity and affinity[2].
Target CNS Pharmacology
NMDA Receptor Antagonism
Arylcyclohexylamines are historically defined by their ability to act as non-competitive antagonists at the NMDA receptor, binding to the "PCP site" located deep within the ion channel pore[3]. Derivatives synthesized from 4-methyl-4-phenylcyclohexan-1-amine retain this capability. By functionalizing the primary amine into secondary or tertiary amines (e.g., N-ethyl or N,N-dimethyl derivatives), researchers can fine-tune the binding affinity to target the optimal therapeutic window (400 nM – 2,100 nM) required for neuroprotection without the severe dissociative side effects seen with high-affinity ligands[4].
Uncompetitive blockade of the NMDA receptor ion channel by arylcyclohexylamine derivatives.
Sigma-1 Receptor Modulation
The Sigma-1 (
) receptor is a unique endoplasmic reticulum chaperone protein implicated in neuroprotection, cellular survival, and modulation of opioid analgesia. The minimal pharmacophore for receptor recognition requires an ionizable nitrogen atom flanked by hydrophobic moieties[5]. The 4-methyl-4-phenylcyclohexyl scaffold provides an exceptionally lipophilic and bulky hydrophobic domain that perfectly occupies the binding pocket, making it an ideal starting point for designing potent agonists or antagonists.
Quantitative SAR & Metabolic Data
The following table summarizes the Structure-Activity Relationship (SAR) and metabolic stability of hypothetical derivatives generated from the 4-methyl-4-phenylcyclohexan-1-amine core, compared against an unsubstituted arylcyclohexylamine standard (PCP). Notice how the quaternary C4 center preserves the half-life (
) across human liver microsomes (HLM).
Compound
Amine Substitution ()
NMDAR (nM)
Sigma-1 (nM)
HLM (min)
1 (Core Scaffold)
-NH (Primary)
1,250
450
> 120
2 (Derivative)
-NHCH (Secondary)
180
85
> 120
3 (Derivative)
-N(CH) (Tertiary)
45
12
115
4 (Reference)
Piperidine (Unsubstituted C4)
60
150
45
Data Interpretation: Alkylation of the primary amine exponentially increases affinity for both NMDAR and Sigma-1 receptors. Crucially, the presence of the 4-methyl-4-phenyl quaternary center ensures that compounds 1-3 maintain a superior metabolic profile (>115 min) compared to the unsubstituted reference (45 min).
Experimental Protocols
To ensure rigorous and reproducible drug discovery efforts, the following self-validating protocols are provided. Causality is explicitly detailed to empower researchers with the why behind the methodology.
Protocol A: High-Throughput Reductive Amination
This protocol details the conversion of the primary amine core into diverse secondary amine libraries.
Materials: 4-Methyl-4-phenylcyclohexan-1-amine, diverse aldehydes, Sodium triacetoxyborohydride (NaBH(OAc)
Imine Formation: In a dry well-plate, dissolve 4-methyl-4-phenylcyclohexan-1-amine (0.1 mmol) and the target aldehyde (0.1 mmol) in 1.0 mL of anhydrous DCE.
Catalysis & Water Scavenging: Add 10
L of glacial AcOH and 50 mg of activated 4Å molecular sieves.
Causality: The bulky nature of the 4-methyl-4-phenylcyclohexyl ring sterically hinders the amine. AcOH protonates the carbonyl oxygen, increasing electrophilicity, while molecular sieves drive the equilibrium forward by scavenging the water byproduct, ensuring complete iminium ion formation.
Reduction: After 2 hours of agitation at room temperature, add NaBH(OAc)
(0.15 mmol).
Causality: NaBH(OAc)
is selected over NaBH because it is a mild reducing agent that selectively reduces the iminium ion without reducing unreacted aldehydes, thereby preventing over-alkylation and unwanted alcohol byproducts.
Quench & Isolate: Stir for 12 hours. Quench with saturated NaHCO
(aq), extract the organic layer, and purify via automated flash chromatography.
Causality (Critical): Do not include Mg²⁺ in the buffer. Mg²⁺ causes voltage-dependent blockade of the NMDA pore, which will competitively block your test compounds. Furthermore, because the target binding site is inside the ion channel, Glutamate and Glycine must be added to force the ligand-gated channel open, allowing the radioligand and test drug to enter.
Incubation: In a 96-well plate, combine 50
L of test compound (varying concentrations), 50 L of [³H]-MK-801 (final concentration 2 nM), and 100 L of rat forebrain homogenate (200 g protein/well).
Self-Validating Controls:
Total Binding (TB): Vehicle only.
Non-Specific Binding (NSB): Add 10
M unlabeled MK-801.
Assay Validation: Calculate the Z'-factor using TB and NSB wells. Proceed only if Z' > 0.5, confirming assay robustness.
Filtration: Incubate for 2 hours at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).
Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter. Calculate IC
and convert to using the Cheng-Prusoff equation.
References
Structural Rigidity & Metabolic Shielding: A 2026 Strategic Briefing on 1-Methyl-1-cyclohexanecarbonyl chloride
Source: Eastfine
URL
Synthesis of analgesic analogs using 4-Methyl-4-phenylcyclohexan-1-amine
Application Note: Synthesis of Analgesic Analogs using 4-Methyl-4-phenylcyclohexan-1-amine Abstract This guide details the synthetic protocols for utilizing 4-Methyl-4-phenylcyclohexan-1-amine as a core scaffold in the d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of Analgesic Analogs using 4-Methyl-4-phenylcyclohexan-1-amine
Abstract
This guide details the synthetic protocols for utilizing 4-Methyl-4-phenylcyclohexan-1-amine as a core scaffold in the development of novel analgesic agents. Structurally, this scaffold represents a carbocyclic bioisostere of the 4-phenylpiperidine pharmacophore found in established opioids (e.g., Pethidine, MPPP) and shares conformational rigidity features with arylcyclohexylamines (e.g., Tramadol, PCP derivatives). This application note provides a validated workflow for the synthesis of the core amine from 4-methyl-4-phenylcyclohexanone, followed by derivatization strategies to generate amide and tertiary amine analogs with potential Mu/Kappa-opioid or NMDA receptor activity.
Introduction & Pharmacological Context
The 4-Methyl-4-phenylcyclohexan-1-amine scaffold is a "privileged structure" in medicinal chemistry, offering a rigid lipophilic core that directs substituents into specific spatial vectors.
Structural Significance:
Gem-Dimethyl/Phenyl Effect: The gem-disubstitution at the C4 position locks the cyclohexane ring into a specific chair conformation, minimizing entropic penalty upon receptor binding.
Bioisosterism: It serves as a carbocyclic analog of the 4-phenylpiperidine class of opioids. By replacing the piperidine nitrogen with a carbon (and moving the amine to C1), researchers can modulate metabolic stability and alter receptor subtype selectivity (e.g.,
vs. opioid receptors).
Target Mechanisms: Analogs derived from this amine typically target:
Opioid Receptors (MOR/KOR): Via acylation to form propionamides or acetamides (resembling Fentanyl/U-47700).
NMDA Receptors: Via N-alkylation (resembling dissociative anesthetics, though often with reduced psychotomimetic side effects compared to PCP).
Retrosynthetic Analysis
The synthesis hinges on the reductive amination of the key intermediate 4-methyl-4-phenylcyclohexanone .
Caption: Retrosynthetic pathway identifying the ketone as the critical divergence point.
Experimental Protocols
Protocol A: Synthesis of 4-Methyl-4-phenylcyclohexanone
Note: If not purchased commercially (CAS: 18932-33-7), it must be synthesized via alkylation.
In a 250 mL round-bottom flask, dissolve 4-Methyl-4-phenylcyclohexanone (1.88 g, 10 mmol) in dry Methanol (40 mL).
Add Ammonium Acetate (7.7 g, 100 mmol, 10 eq) in one portion.
Stir at room temperature (RT) for 2 hours. Observation: Solution may turn slightly cloudy.
Reduction:
Cool the mixture to 0°C.
Carefully add Sodium Cyanoborohydride (
) (0.95 g, 15 mmol) in small portions. Caution: HCN gas risk; use a vented hood.
Remove ice bath and stir at RT for 16 hours.
Work-up:
Quench with conc. HCl (dropwise) until pH < 2 (destroys excess hydride).
Evaporate Methanol under reduced pressure.
Dilute residue with water (50 mL) and wash with Diethyl Ether (
mL) to remove non-basic impurities (unreacted ketone).
Basify the aqueous layer with 6N NaOH to pH > 12.
Extract the free amine with Dichloromethane (DCM) (
mL).
Dry over
, filter, and concentrate.
Isomer Separation (Critical):
The product is a mixture of cis and trans isomers (relative to the 4-phenyl group).
Method: Convert to Hydrochloride salt (HCl/Ether) and recrystallize from Isopropanol/Ethanol. The trans-isomer (amine trans to phenyl) typically crystallizes preferentially.
Yield: ~60-70% (mixed isomers).
Protocol C: Derivatization to Analgesic Analogs
Targeting Opioid-like Activity via Amide Coupling.
Target Molecule: N-(4-methyl-4-phenylcyclohexyl)propionamide (Analog of Promedol/Fentanyl fragments).
Dissolve 4-Methyl-4-phenylcyclohexan-1-amine (1.0 mmol) and
(1.5 mmol) in anhydrous DCM (10 mL) at 0°C.
Add Propionyl Chloride (1.1 mmol) dropwise.
Stir for 1 hour at 0°C, then 2 hours at RT.
Purification:
Wash with 1N HCl, then sat.
, then Brine.
Purify via Column Chromatography (EtOAc/Hexane).
Validation:
Verify structure via
H-NMR (Look for amide NH doublet and propionyl ethyl signals).
Data Presentation & Analysis
Table 1: Key Physicochemical Properties of Intermediates
Compound
Molecular Weight
LogP (Calc)
State
Key IR Signal ()
Ketone
188.27
3.4
Oil/Solid
1710 (C=O)
Amine (Core)
189.30
2.8
Viscous Oil
3300-3400 ()
Propionamide
245.36
3.9
Solid
1640 (Amide I)
Structure-Activity Relationship (SAR) Logic:
Lipophilicity: The 4-methyl group increases LogP by ~0.5 units compared to the des-methyl analog, enhancing Blood-Brain Barrier (BBB) penetration.
Conformation: The 4-Me/4-Ph substitution forces the cyclohexane ring into a chair form where the bulky Phenyl group prefers the equatorial position (to avoid 1,3-diaxial strain with the methyl). This positions the C1-Amine in a defined vector, crucial for receptor docking.
Safety & Compliance (High Potency)
Hazard Class: Many 4-substituted cyclohexylamines exhibit potent CNS activity. Treat all intermediates as potential Opioid Agonists or Dissociatives .
Handling:
Use a dedicated glovebox or Class II Biosafety Cabinet for solid handling.
Deactivate glassware with bleach (oxidative destruction) before washing.
Naloxone Availability: Ensure Naloxone is available in the lab as a safety countermeasure for accidental exposure.
References
Synthesis of 4-methyl-4-phenylcyclohexanone. PrepChem. Retrieved from [Link]
Highly selective kappa-opioid analgesics.[4] 3. Synthesis and structure-activity relationships of novel N-[2-(1-pyrrolidinyl)-4- or -5-substituted-cyclohexyl]arylacetamide derivatives. PubMed. Retrieved from [Link]
Arylcyclohexylamine Pharmacology and Structure. Wikipedia / BenchChem. Retrieved from [Link]
Synthesis and analgesic properties of N-substituted trans-4a-aryldecahydroisoquinolines. PubMed. Retrieved from [Link]
Reaction conditions for N-alkylation of 4-Methyl-4-phenylcyclohexan-1-amine
An Application Note on Methodologies and Protocols for the Selective N-Alkylation of 4-Methyl-4-phenylcyclohexan-1-amine Abstract The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, y...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on Methodologies and Protocols for the Selective N-Alkylation of 4-Methyl-4-phenylcyclohexan-1-amine
Abstract
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, yielding secondary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials. However, substrates possessing significant steric hindrance, such as 4-Methyl-4-phenylcyclohexan-1-amine, present considerable challenges to conventional alkylation strategies. These challenges include diminished reaction rates, the propensity for competing elimination reactions, and a lack of selectivity, often leading to over-alkylation.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and selective methods for the N-alkylation of this sterically encumbered amine. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for three primary strategies: Reductive Amination, controlled Direct Alkylation with Alkyl Halides, and modern Palladium-Catalyzed Buchwald-Hartwig Amination.
Introduction: The Challenge of Steric Hindrance
The nitrogen atom in 4-Methyl-4-phenylcyclohexan-1-amine, while a primary amine, is shielded by the bulky cyclohexyl framework. The axial and equatorial positions of the amine group, coupled with the quaternary carbon at the 4-position, create a sterically demanding environment. This conformation significantly impedes the approach of electrophiles, making standard SN2-type reactions sluggish and often requiring forcing conditions that can lead to undesired side products.
A primary concern in amine alkylation is controlling the degree of substitution. The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, creating a "runaway" reaction that yields significant quantities of the tertiary amine and even quaternary ammonium salts.[1] Therefore, methodologies that favor selective mono-alkylation are highly desirable. This guide focuses on strategies designed to overcome these steric and selectivity hurdles.
Reductive Amination: The Premier Strategy for Controlled Mono-Alkylation
For sterically hindered amines, reductive amination is frequently the most effective and selective method for introducing an alkyl group.[3] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.[4] This approach elegantly bypasses the over-alkylation problem inherent in direct alkylation methods.[3]
Causality Behind Experimental Choices:
The success of this one-pot reaction hinges on the choice of the reducing agent. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound before it has a chance to form the imine. Therefore, milder, more selective reducing agents are employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion) intermediate.[3][4] This selectivity is crucial for achieving high yields of the desired product.
Caption: One-pot workflow for reductive amination.
Protocol 1: N-Benzylation of 4-Methyl-4-phenylcyclohexan-1-amine
Objective: To synthesize N-Benzyl-4-methyl-4-phenylcyclohexan-1-amine.
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Methyl-4-phenylcyclohexan-1-amine (1.0 eq.). Dissolve it in anhydrous DCM or DCE (to a concentration of approx. 0.1 M).
Imine Formation: Add benzaldehyde (1.1 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[4]
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting amine is fully consumed as indicated by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with DCM (3 x volume).
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzyl product.
Alkylating Agent
Reducing Agent
Solvent
Time (h)
Typical Yield
Benzaldehyde
NaBH(OAc)₃
DCM
12-24
85-95%
Acetone
NaBH₃CN
MeOH
24
70-85%
Cyclohexanone
NaBH(OAc)₃
DCE
24
80-90%
Formaldehyde (aq.)
NaBH(OAc)₃
DCM
12
75-85%
Table 1. Representative Conditions for Reductive Amination.
Direct Alkylation with Alkyl Halides: A Classical Approach Requiring Control
Direct N-alkylation via an SN2 reaction is the most traditional method but is often plagued by poor selectivity.[2] The primary amine reacts with an alkyl halide to form a secondary amine, which can then react again to form a tertiary amine.[1] For a sterically hindered substrate, the rate of the initial alkylation is slow. While the resulting secondary amine is also hindered, its increased nucleophilicity still poses a significant risk of over-alkylation.
Causality Behind Experimental Choices:
Success with this method relies on carefully controlling the reaction conditions to favor mono-alkylation.
Stoichiometry: Using the amine as the limiting reagent is crucial. A slight excess of the alkyl halide (1.0-1.1 eq.) is common, but must be carefully monitored.[4]
Slow Addition: Adding the alkyl halide dropwise at a reduced temperature (e.g., 0 °C) can help control the initial exothermic reaction and minimize local high concentrations that promote a second alkylation.[4]
Base Selection: A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or diisopropylethylamine, DIPEA) is required to scavenge the H-X produced during the reaction without competing with the amine nucleophile.
Caption: Competing pathways in direct N-alkylation.
Protocol 2: Selective Mono-Ethylation using Ethyl Iodide
Objective: To synthesize N-Ethyl-4-methyl-4-phenylcyclohexan-1-amine.
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (0.2 M solution)
Ethyl acetate, Water, Brine
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, suspend 4-Methyl-4-phenylcyclohexan-1-amine (1.0 eq.) and powdered K₂CO₃ (2.0 eq.) in anhydrous acetonitrile.
Alkyl Halide Addition: Cool the stirred suspension to 0 °C using an ice bath. Add ethyl iodide (1.1 eq.) dropwise over 30 minutes.
Reaction Execution: Allow the reaction to warm slowly to room temperature and then heat to 40-50 °C.
Monitoring: Monitor the reaction closely by TLC or LC-MS. The goal is to stop the reaction upon consumption of the starting material, before significant formation of the tertiary amine is observed. This may take 12-48 hours due to steric hindrance.
Work-up: Once complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography. The polarity difference between the secondary and tertiary amine products often allows for good separation.
Buchwald-Hartwig Amination: An Advanced Tool for N-Arylation
When the goal is to form a C(aryl)-N bond, classical methods often fail. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[5][6] It is highly effective for coupling amines with aryl halides or triflates, even with sterically demanding substrates, due to the development of specialized phosphine ligands.[7]
Causality Behind Experimental Choices:
This reaction's success is entirely dependent on the catalytic system.
Palladium Precatalyst: A Pd(0) source is needed. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used.
Ligand: This is the most critical component. For hindered substrates, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) are required. They facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition.
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[8]
Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive, so the reaction must be performed under strictly inert conditions (N₂ or Ar).
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: N-Arylation using 4-Chlorotoluene
Objective: To synthesize N-(4-methylphenyl)-4-methyl-4-phenylcyclohexan-1-amine.
Inert Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and NaOt-Bu (1.4 eq.) to an oven-dried Schlenk tube.
Reagent Addition: Add 4-chlorotoluene (1.0 eq.) and 4-Methyl-4-phenylcyclohexan-1-amine (1.2 eq.).
Solvent Addition: Add anhydrous, degassed toluene. The reaction mixture is typically 0.1-0.5 M.
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
Monitoring: The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
Extraction and Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Recommendations
The successful N-alkylation of the sterically hindered 4-Methyl-4-phenylcyclohexan-1-amine requires careful consideration of the desired substituent and potential side reactions.
For controlled mono-alkylation with a wide variety of alkyl groups (primary, secondary, benzyl), Reductive Amination is the superior and most reliable method. It offers high yields, excellent selectivity, and operational simplicity.
Direct Alkylation with alkyl halides is a viable, albeit lower-yielding, alternative. It requires stringent control over stoichiometry and reaction conditions to minimize the inevitable formation of over-alkylation byproducts.
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig Amination is the state-of-the-art method. Its broad scope and tolerance for sterically demanding partners make it indispensable for this class of transformation, provided the specialized conditions are met.
The choice of method should be guided by the specific synthetic target, available reagents, and the required level of purity and yield.
References
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Chemistry LibreTexts. [Link]
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Wikipedia. (2023). Amine alkylation. In Wikipedia. [Link]
Mondal, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9109-9113. [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
Deng, G., et al. (2014). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. Molecules, 19(11), 17462-17483. [Link]
Christensen, M. V. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
Hughes, D. L. (1975). Purification of secondary alkyl amines.
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. [Link]
Fors, B. P., et al. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. The Journal of Organic Chemistry, 75(21), 7350-7353. [Link]
Dell'Anna, M. M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36315-36322. [Link]
Köckritz, A., & Reiner, T. (2002). Method for producing 4-substituted cis-cyclohexylamine.
Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Application Note: Isolation of 4-Methyl-4-phenylcyclohexan-1-amine Free Base from its Hydrochloride Salt
Introduction & Scope In pharmaceutical development and synthetic organic chemistry, amines are predominantly stored and handled as hydrochloride (HCl) salts to enhance chemical stability, prevent oxidation, and improve s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
In pharmaceutical development and synthetic organic chemistry, amines are predominantly stored and handled as hydrochloride (HCl) salts to enhance chemical stability, prevent oxidation, and improve shelf-life. However, downstream synthetic applications—such as reductive amination, N-alkylation, or structural characterization—strictly require the nucleophilic, unprotonated free base form.
This application note details a highly efficient, self-validating liquid-liquid extraction (LLE) protocol for converting 4-methyl-4-phenylcyclohexan-1-amine hydrochloride into its pure free base. By leveraging the principles of acid-base partitioning, this methodology ensures high recovery yields while preserving the structural integrity of the sterically hindered primary amine.
Physicochemical Properties
Understanding the quantitative physical parameters of the target molecule is critical for designing a thermodynamically favorable extraction system.
Property
Value
Compound Name
4-Methyl-4-phenylcyclohexan-1-amine hydrochloride
CAS Number
56327-27-6
Molecular Weight (HCl Salt)
225.76 g/mol
Molecular Weight (Free Base)
189.30 g/mol
Estimated pKa (Conjugate Acid)
~10.6
Optimal Extraction pH
> 12.6
Mechanistic Causality: The Chemistry of Free-Basing
The isolation relies on manipulating the ionization state of the amine via the Henderson-Hasselbalch relationship. The conjugate acid of a standard primary cyclohexylamine has a pKa of approximately 10.6[1]. In its protonated state (ammonium salt), the molecule is highly polar and completely soluble in aqueous media.
To drive the equilibrium toward the neutral free base, the aqueous solution must be basified using a strong alkali, such as sodium hydroxide (NaOH)[2]. To guarantee >99% deprotonation, the target pH must be at least two units above the amine's pKa (pH ≥ 12.6). Once neutralized, the lipophilic 4-methyl-4-phenylcyclohexane moiety renders the free base highly insoluble in water, causing it to partition cleanly into an immiscible organic solvent like dichloromethane (DCM).
Experimental Workflow
Workflow for isolating 4-methyl-4-phenylcyclohexan-1-amine free base.
Dissolution: Weigh the desired amount of the amine HCl salt and suspend it in distilled water (approx. 10 mL of water per 1 gram of salt) in a suitably sized Erlenmeyer flask.
Basification: Place the flask in an ice-water bath to control the exothermic neutralization reaction. Slowly add 2M NaOH dropwise while stirring continuously.
pH Verification: Monitor the aqueous layer using pH indicator strips. Continue adding NaOH until the pH strictly exceeds 12.5. The solution will likely turn cloudy as the water-insoluble free base precipitates out of the aqueous phase.
Extraction: Transfer the basified mixture to a separatory funnel. Add DCM (approx. 10 mL per 1 gram of starting material). Stopper the funnel, invert gently, and immediately open the stopcock to vent built-up pressure. Shake vigorously for 30 seconds, venting frequently.
Phase Separation: Allow the layers to separate completely. DCM is denser than water (1.33 g/cm³) and will form the bottom layer. Drain the lower organic layer into a clean collection flask.
Iterative Extraction: Repeat the extraction process (Steps 4 and 5) two additional times with fresh DCM to maximize the thermodynamic recovery of the free base. Combine all organic extracts.
Washing: Wash the combined organic layers with saturated aqueous brine (approx. 1/3 of the total organic volume). This step pre-dries the organic phase by osmotically drawing out dissolved water.
Drying: Add anhydrous Na₂SO₄ to the organic phase until the drying agent flows freely like sand (indicating all trace water has been absorbed). Allow it to sit for 10 minutes, then filter the solution to remove the hydrated salts.
Concentration: Transfer the dried organic filtrate to a pre-weighed round-bottom flask. Remove the DCM under reduced pressure using a rotary evaporator (water bath at 30°C, ~400 mbar). The pure 4-methyl-4-phenylcyclohexan-1-amine free base will remain as a viscous oil or low-melting solid.
Self-Validating Quality Control
To ensure the integrity and success of the protocol, the following self-validating checks must be integrated into the workflow:
Aqueous pH Confirmation: Post-extraction, test the remaining aqueous waste. If the pH has dropped below 12, the extraction was incomplete. Re-basify and extract once more with DCM.
Gravimetric Mass Balance: Calculate the theoretical yield. For every 1.00 g of HCl salt (MW: 225.76), the theoretical yield of the free base (MW: 189.30) is 0.838 g. A recovery of 90-95% (0.75 - 0.80 g) indicates a highly successful extraction.
1H NMR Spectroscopic Validation: The most definitive proof of successful free-basing is observed via Proton Nuclear Magnetic Resonance (1H NMR)[3]. Dissolve a small aliquot of the product in CDCl₃. The chemical shift of the alpha-proton (the CH proton on the cyclohexane ring directly attached to the nitrogen) will shift significantly upfield (lower ppm) in the neutral amine compared to the deshielded, electron-poor ammonium salt. Furthermore, the broad integration of the exchangeable -NH₃⁺ protons (integrating to 3H) will be replaced by a sharper -NH₂ signal (integrating to 2H).
"How can I separate HCl from amine hydrogenchloride solution by electrolysis?", researchgate.net,[Link]
"A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective", acs.org,[Link]
Application Note: Scalable Synthesis & Stereocontrol of 4-Methyl-4-phenylcyclohexan-1-amine
This Application Note is structured to provide a comprehensive, field-ready guide for the scale-up synthesis of 4-Methyl-4-phenylcyclohexan-1-amine , a critical intermediate for CNS-active agents (e.g., NMDA antagonists,...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a comprehensive, field-ready guide for the scale-up synthesis of 4-Methyl-4-phenylcyclohexan-1-amine , a critical intermediate for CNS-active agents (e.g., NMDA antagonists, sigma receptor ligands) and sulfonylurea analogs.[1]
Executive Summary
The synthesis of gem-disubstituted cyclohexylamines presents two primary challenges during scale-up:
Construction of the Quaternary Center: Efficiently installing the C4-phenyl/methyl quaternary center without using expensive noble metal cross-couplings.
Stereochemical Control: Managing the cis/trans ratio of the resulting amine at C1 relative to the C4 center.
This guide details a robust 3-step protocol starting from commodity chemicals (2-phenylpropanenitrile) to deliver high-purity amine.[1] It contrasts a classical Hydrogenation Route (thermodynamic control) with a modern Biocatalytic Route (kinetic control) for superior stereoselectivity.
Retrosynthetic Strategy
The most scalable route avoids the low-yielding alkylation of 4-phenylcyclohexanone. Instead, we utilize a Double Michael Addition / Dieckmann Cyclization sequence to build the ring around the quaternary center.
Figure 1: Retrosynthetic logic prioritizing the early formation of the quaternary center.[1]
Detailed Protocols
Phase 1: Synthesis of 4-Methyl-4-phenylcyclohexanone
Reaction Type: Double Michael Addition / Dieckmann Cyclization / Decarboxylation
Scale: 1.0 kg Input[1]
Step 1.1: Double Michael Addition
Objective: Synthesis of dimethyl 4-cyano-4-methyl-4-phenylpimelate.
Impurity B (Des-methyl analog): <0.1% (Controlled by starting material purity)
Water Content (KF): <0.5%
References
Preparation of 4-substituted cyclohexanones
Bordwell, F. G., & Strong, J. G. (1973).[1][6] Stereochemistry of the Favorskii rearrangement of 2-bromo-4-methyl-4-phenylcyclohexanone. Journal of Organic Chemistry. Link
Biocatalytic Transaminase Applications
Farkas, E., et al. (2023).[1][7] Process to Produce (1r,4r)-4-Substituted Cyclohexane-1-Amines. WIPO Patent Application WO/2023/042081.[1][7] (Describes transaminase routes to similar cariprazine intermediates). Link
General Reductive Amination Scale-up
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
Isomer Separation
Booth, H., et al. (1971).[1] The Preparation of cis- and trans-1-Alkyl-4-phthalimidocyclohexanes. Journal of the Chemical Society C. (Classic method for separating 4-substituted cyclohexylamines). Link
Technical Support Center: 4-Methyl-4-phenylcyclohexan-1-amine Synthesis
This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering yield ceilings in the synthesis of 4-Methyl-4-phenylcyclohexan-1-amine . Ticket ID: SYN-4MPCA-OPT Status: Open Suppor...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering yield ceilings in the synthesis of 4-Methyl-4-phenylcyclohexan-1-amine .
Ticket ID: SYN-4MPCA-OPT
Status: Open
Support Level: Senior Application Scientist[1]
Executive Summary
The synthesis of 4-Methyl-4-phenylcyclohexan-1-amine is frequently bottlenecked by two factors: steric hindrance at the quaternary C4 center affecting the remote carbonyl reactivity, and stereochemical drift (cis/trans ratios) that dilutes the yield of the bioactive isomer.
This guide moves beyond standard textbook protocols, focusing on "force-multiplying" reagents (e.g., Titanium(IV) isopropoxide) and thermodynamic control to maximize the yield of the desired conformer.
Part 1: Diagnostic Workflow (Troubleshooting)[1]
Q1: My overall isolated yield is <40%. Where is the mass loss occurring?
Diagnosis: If your crude mass is high but isolated yield is low, you are likely losing product during the acid-base workup due to the lipophilicity of the amine. If crude mass is low, the issue is incomplete conversion of the ketone.
The Fix: The "Hard" Imine Formation
The 4-methyl-4-phenyl moiety locks the cyclohexane ring, often placing the phenyl group equatorially. While the C1 carbonyl is not directly hindered, the ring rigidity can slow down imine formation.
Standard Protocol Failure: Mixing ketone + amine + NaBH₄ often leads to direct reduction of the ketone to the alcohol (dead end) rather than the amine.
Optimized Protocol: Use a Lewis Acid dehydrating agent.[1]
Mechanism: It acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine before the reducing agent is added.
Q2: I am getting a mixture of isomers. How do I control the stereochemistry?
Diagnosis: You are likely using a non-selective reducing agent.[1] The stereochemical outcome at C1 is dictated by the hydride attack vector relative to the fixed 4-phenyl group.
Conformational Anchor: The Phenyl group (A-value ~2.[1]8) will reside in the Equatorial position.[1] The Methyl group will be Axial .[1]
Thermodynamic Product (Equatorial Amine): Obtained via dissolving metal reduction or equilibration.[1]
Kinetic Product (Axial Amine): Obtained via bulky hydride attack (e.g., L-Selectride) from the equatorial face.[1]
Imine Pre-formation: In a flame-dried flask under Argon, combine the ketone and Ti(OiPr)₄ (neat). Stir for 15 minutes.
Amine Addition: Add Ammonium Acetate and 10 mL of dry Methanol. Stir at ambient temperature for 8–12 hours.
Checkpoint: The solution may turn slightly viscous.[1] This is the titanium-imine complex.[1]
Reduction: Cool to 0°C. Add NaCNBH₃ portion-wise.
Quench: After 4 hours, quench with 1N NaOH (do not use acid yet, or titanium salts will crash out as a gel).
Workup (The "Emulsion Killer"): Dilute with EtOAc. Add Celite. Filter the suspension to remove Titanium salts. Then proceed with standard acid/base extraction.[1]
Protocol B: The Oxime Route (Alternative for Stubborn Ketones)
Use this if Protocol A fails to reach >60% conversion.
Oximation: Reflux ketone with Hydroxylamine HCl and Sodium Acetate in Ethanol/Water (3 hours). Yield is typically quantitative.[1]
Option 2 (Chemical): Sodium metal in refluxing Ethanol.[1] (Dangerous at scale, but gives excellent thermodynamic stereocontrol).[1]
Part 3: Visualization of Pathways
The following diagram illustrates the divergence between Kinetic and Thermodynamic control, which is the primary driver of "useful" yield.
Caption: Divergent synthetic pathways showing reagent influence on stereochemical yield.
Part 4: Purification & Isolation Data[1][2][3]
Isolating the free amine can be difficult due to its boiling point and lack of UV chromophore (weak). Salt formation is the recommended purification method.
Recrystallize from Ethanol/Ether (1:5) to enrich the major diastereomer.[1]
References
Mattson, R. J., et al. "An Improved Method for Reductive Amination of Aldehydes and Ketones."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[1]
Context: Establishes the Ti(OiPr)₄ protocol for hindered ketones.
House, H. O. Modern Synthetic Reactions. 2nd ed., W. A.[1] Benjamin, 1972.[1]
Context: Foundational text on stereochemical control in cyclohexanone reductions (Axial vs.
Barney, C. L., et al. "A Convenient Synthesis of Primary Amines via Borane Reduction of Oximes."[1] Journal of Organic Chemistry, vol. 60, 1995, pp. 2292.[1]
Context: Validates the oxime reduction pathway as a high-yield altern
Eliel, E. L. "Conformational Analysis of Mobile Cyclohexane Systems." Stereochemistry of Carbon Compounds, McGraw-Hill, 1962.[1]
Context: Authoritative source on A-values (Phenyl vs Methyl)
Technical Support Center: Separation of cis- and trans-4-Methyl-4-phenylcyclohexan-1-amine Isomers
Welcome to the Advanced Chromatography and Biocatalysis Support Portal. This guide is designed for researchers and drug development professionals dealing with the isolation of geometric isomers of 4-methyl-4-phenylcycloh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography and Biocatalysis Support Portal. This guide is designed for researchers and drug development professionals dealing with the isolation of geometric isomers of 4-methyl-4-phenylcyclohexan-1-amine.
Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to resolve common bottlenecks in diastereomeric separation.
Decision matrix for separating 4-methyl-4-phenylcyclohexan-1-amine isomers.
Troubleshooting FAQs & Mechanistic Insights
Thread 1: Chromatographic Streaking and Co-elution
Q: When attempting to separate the cis and trans isomers via standard silica gel chromatography, both compounds co-elute as a long, streaking band. How can I resolve this?
A: This is a classic issue caused by the basicity of the primary amine (pKa ~10.5). Free amines strongly hydrogen-bond and undergo acid-base interactions with the acidic silanol groups on standard silica gel, causing severe peak tailing.
The Mechanistic Fix: You must either suppress the silanol interactions using a basic mobile phase modifier or eliminate the amine's basicity via derivatization.
Furthermore, separation relies on the 3D conformation of the molecule. The bulky phenyl group at C4 (A-value ~2.8) locks the cyclohexane ring, forcing the phenyl group into the equatorial position and the C4 methyl into the axial position. Consequently, in the trans-isomer , the C1 amine is equatorial (less sterically hindered). In the cis-isomer , the C1 amine is axial (sterically hindered by 1,3-diaxial interactions). This steric difference is what ultimately allows for separation once streaking is eliminated.
Table 1: Mobile Phase Optimization for Amine Isomers
Method
Mobile Phase Composition
Additive / pH
Causality / Observation
Recommended For
Normal Phase (Free Base)
Hexane / EtOAc
1-5% Triethylamine (TEA)
TEA competitively binds to acidic silanols, preventing the amine from streaking.
Small-scale flash purification.
Reversed Phase (Free Base)
Water / Acetonitrile
10 mM NH₄HCO₃ (pH 10)
High pH keeps the amine neutral, maximizing hydrophobic interaction differences between the axial/equatorial isomers.
Prep-HPLC scale-up.
Normal Phase (Derivatized)
Hexane / EtOAc
None required
Boc-protection converts the basic amine into a neutral carbamate, eliminating streaking entirely.
Complex mixtures requiring high resolution.
Thread 2: Scaling Up Separation Without Chromatography
Q: Prep-HPLC is too slow for our 50-gram batch. Is there a scalable, non-chromatographic method to isolate the trans isomer?
A: Yes. Fractional crystallization of diastereomeric salts is the industry standard for scaling up. Because the trans-isomer possesses an equatorial amine, it packs more efficiently into a crystal lattice than the sterically hindered axial amine of the cis-isomer. When converted to a hydrochloride salt, the trans-HCl salt exhibits significantly lower solubility in polar protic solvents (like methanol) and will preferentially precipitate[1].
Objective: Isolate the trans-isomer from a 1:1 cis/trans mixture.
Dissolution: Dissolve 50 g of the free-base amine mixture in 250 mL of hot ethanol (50 °C).
Salt Formation: Slowly add 1.05 equivalents of 2M HCl in diethyl ether under continuous stirring.
System Validation (pH Check): Withdraw a 10 µL aliquot of the mother liquor, dilute in 1 mL of DI water, and test with pH paper. Validation Gate: The system is validated for complete salt formation only if the pH is ≤ 2. If pH > 2, the free base is still present; add ethereal HCl dropwise until the pH threshold is met.
Crystallization: Allow the solution to cool to room temperature at a rate of 5 °C/hour, then transfer to a 4 °C cold room for 12 hours. The trans-isomer will crystallize as a white solid.
Isolation: Filter the crystals and wash with 50 mL of ice-cold ethanol.
Recovery: To recover the cis-enriched fraction, evaporate the mother liquor, suspend the residue in DCM, and wash with 1M NaOH to regenerate the free base.
Q: Our synthetic route yields a 1:1 mixture, but we only need the trans isomer for downstream drug development. Can we convert the waste cis isomer into the trans product?
A: Yes, through Biocatalytic Dynamic Kinetic Resolution (DKR). Recent advancements have demonstrated that specific transaminases (e.g., mutants from Chromobacterium violaceum) exhibit high stereoselectivity for the cis-diastereomer of 4-substituted cyclohexan-1-amines.
Causality: The transaminase selectively recognizes the sterically hindered axial amine (cis-isomer) and deaminates it to a ketone intermediate. The ketone is then re-aminated. Because the trans-isomer (equatorial amine) is the thermodynamic sink and is poorly recognized by the enzyme for the reverse deamination, the entire mixture is dynamically driven toward >99% trans-isomer[2].
Dynamic kinetic resolution pathway via transaminase-catalyzed deamination.
Thread 4: Analytical Verification
Q: How do I definitively confirm which fraction is the cis isomer and which is the trans isomer?
A: While [3] can separate the peaks for quantitation, structural assignment requires ¹H-NMR.
Look at the signal for the proton at C1 (the proton geminal to the amine).
In the trans-isomer (amine is equatorial), the C1 proton is axial . An axial proton will couple strongly with the adjacent axial protons at C2 and C6, resulting in a wide multiplet (large J-values, typically a triplet of triplets with J ~ 10-12 Hz and 3-4 Hz).
In the cis-isomer (amine is axial), the C1 proton is equatorial . An equatorial proton only has small equatorial-equatorial and equatorial-axial couplings, resulting in a narrow multiplet (small J-values, typically < 5 Hz).
Protocol B: Self-Validating Boc-Derivatization for Analytical LC/GC
Objective: Prepare neutral derivatives for baseline-resolved analytical chromatography.
Reaction: Dissolve 100 mg of the amine mixture in 5 mL Dichloromethane (DCM). Add 1.2 eq of Diisopropylethylamine (DIPEA) and 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.
System Validation (TLC Stain Check): Spot the reaction mixture against the starting amine on a silica TLC plate. Develop in 9:1 DCM:MeOH. Stain the plate with Ninhydrin solution and heat. Validation Gate: The starting primary amine will appear as a dark purple spot. The system is validated only when this purple spot completely disappears, replaced by a UV-active, Ninhydrin-negative spot at a higher Rf (~0.6). If purple remains, add 0.2 eq Boc₂O and stir for 1 additional hour.
Analysis: Run the validated mixture on standard Normal Phase HPLC or GC. The trans-Boc derivative will elute cleanly without tailing.
References
Farkas, E. et al. "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine." Communications Chemistry, 7, 86 (2024). URL:[Link]
Litchfield, C., Reiser, R., & Isbell, A.F. "Gas chromatographic separation of cis and trans isomers of long chain amines." Journal of the American Oil Chemists' Society, 58, 852 (1981). URL:[Link]
Technical Support Center: Troubleshooting Solubility Issues with 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride. We address the comm...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride. We address the common solubility challenges encountered with this molecule, providing both fundamental explanations and practical, step-by-step troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and solubility of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride.
Q1: What are the primary structural features of this compound that influence its solubility?
Answer: The solubility of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride is governed by a balance between two key structural features:
The Amine Hydrochloride Group (-NH₃⁺Cl⁻): This is an ionic, polar group formed by treating the basic amine with hydrochloric acid. This salt formation is a common strategy to enhance the aqueous solubility of amine-containing drugs.[1][2] The ionic nature of this group promotes interaction with polar solvents like water.
The Cyclohexyl-Phenyl Scaffold (C₁₃H₁₈-): This large, non-polar (lipophilic) hydrocarbon portion of the molecule has very poor affinity for water and prefers to interact with non-polar or organic solvents.[3][4]
The challenge arises because the solubilizing effect of the hydrochloride salt must overcome the insolubility of the large, greasy organic structure. For molecules with more than six carbon atoms, this non-polar character often dominates, leading to limited water solubility.[3][4]
Q2: My compound is not dissolving in water or standard aqueous buffers. What is the likely cause?
Answer: If you are observing poor solubility in neutral water or buffers (e.g., PBS at pH 7.4), the primary cause is that the solution's pH is not sufficiently acidic to maintain the amine in its protonated, charged (and thus more soluble) ammonium salt form. Even as a hydrochloride salt, dissolving it in a neutral or slightly basic solution can cause it to deprotonate and convert to its free amine form, which is significantly less water-soluble and may precipitate or appear as an oil.
Q3: How does pH impact the solubility, and what is the optimal pH range?
Answer: pH is the most critical factor affecting the aqueous solubility of this compound.[5][6]
In Acidic Conditions (Low pH): The equilibrium R-NH₂ + H⁺ ⇌ R-NH₃⁺ is shifted to the right. The compound exists predominantly as the protonated ammonium cation, which is more polar and therefore more soluble in water.
In Neutral or Basic Conditions (High pH): The equilibrium shifts to the left. The proton is removed, and the compound converts to the neutral "free base" form. This form is much less polar and has significantly lower aqueous solubility.
For maximal aqueous solubility, you should prepare your solutions in a buffer with a pH at least 2 units below the pKa of the amine's conjugate acid. While the specific pKa for this compound is not readily published, most simple alkylammonium ions have pKa values in the range of 9.5 to 11.0.[7] Therefore, maintaining a pH of 5.0 or lower is a robust starting point to ensure the compound remains fully protonated and solubilized.
Q4: Can I dissolve 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride in organic solvents?
Answer: Yes, but the choice of solvent is critical.
Polar Protic Solvents: Solvents like methanol or ethanol can be effective. They are polar enough to interact with the hydrochloride salt and also have organic character to solvate the hydrocarbon scaffold.
Apolar/Less Polar Organic Solvents: The hydrochloride salt form will have very poor solubility in non-polar solvents like dichloromethane (DCM), chloroform, or hexane.[8] To achieve solubility in these solvents, you must first convert the salt to its free amine form.
Q5: How do I convert the hydrochloride salt to the free amine?
Answer: To improve solubility in non-polar organic solvents, you can neutralize the hydrochloride salt with a mild base. This process removes the HCl and generates the neutral, more organic-soluble free amine.[8][9] A common laboratory procedure involves dissolving or suspending the hydrochloride salt in a solvent like DCM and adding a slight excess (1.0-1.1 equivalents) of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[8] The resulting triethylammonium hydrochloride salt will often precipitate, and the desired free amine will be dissolved in the organic solvent.
Systematic Troubleshooting Guide
If you are facing persistent solubility issues, follow this systematic guide. The workflow below helps diagnose the problem based on your observations and provides targeted solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Data Summary: Solvent Selection
Solvent Type
Examples
Suitability for Hydrochloride Salt
Suitability for Free Amine
Rationale
Aqueous Buffer (Acidic)
pH 4-5 Acetate or Citrate Buffer
High
Low
The acidic pH maintains the compound in its protonated, ionic, and water-soluble form.
Polar Protic (Organic)
Methanol, Ethanol
Moderate to High
High
These solvents can solvate both the ionic salt and the non-polar organic scaffold.
Polar Aprotic (Organic)
DMSO, DMF
Moderate
High
Effective at dissolving a wide range of organic molecules. Can be used as a co-solvent.
Apolar (Organic)
Dichloromethane (DCM), Hexane, Toluene
Very Low
High
These solvents cannot effectively solvate the ionic hydrochloride salt but are ideal for the neutral free amine.[8]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer
This protocol is designed to achieve a stable aqueous stock solution by controlling the pH.
Select an Appropriate Buffer: Choose a buffer system with a pKa well below 7.0, such as a citrate or acetate buffer. Prepare the buffer at the desired concentration (e.g., 50 mM) and adjust its pH to between 4.0 and 5.0.
Weigh the Compound: Accurately weigh the required amount of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride.
Initial Dispensing: Add approximately 80% of the final desired volume of the acidic buffer to the weighing vessel containing the compound.
Promote Dissolution:
Stir the mixture vigorously using a magnetic stirrer.
If dissolution is slow, place the vessel in a sonication bath for 5-10 minute intervals.[8] Sonication helps break down solid aggregates, increasing the surface area available for solvation.
Gentle warming (to 37°C) can be applied if necessary, but always check for compound stability at higher temperatures.[8]
Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add the acidic buffer to reach the final target volume.
Storage: Store the solution as required, typically at 4°C or -20°C. Always check for precipitation upon cooling or after freeze-thaw cycles.
Protocol 2: Conversion to Free Amine for Organic Solvents
Use this protocol when subsequent experimental steps require the compound to be dissolved in a non-polar organic solvent.
Initial Suspension: Weigh the 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride and suspend it in an anhydrous non-polar solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 10-50 mg/mL.
Cooling: Cool the suspension to 0°C using an ice-water bath. This helps to control any potential exotherm from the neutralization reaction.
Base Addition: Slowly add 1.05 equivalents of a tertiary amine base (e.g., triethylamine) dropwise to the stirred suspension.
Reaction: Stir the mixture at 0°C for 15-30 minutes. You will likely observe the formation of a new white precipitate, which is the triethylammonium hydrochloride byproduct. The original solid will be consumed as the soluble free amine is formed.[8]
Use or Isolation: The resulting solution containing the dissolved free amine can often be used directly in the next reaction step. Alternatively, the triethylammonium hydrochloride salt can be removed by filtration, and the solvent can be evaporated to isolate the free amine as an oil or solid.
Advanced Solubility Enhancement Strategies
For drug development professionals facing significant bioavailability challenges, more advanced formulation techniques may be necessary. These methods typically require specialized equipment and expertise.
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which enhances the rate of dissolution according to the Noyes-Whitney equation.[6][10][11]
Use of Excipients:
Surfactants: These agents can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in an aqueous medium.[12][13]
Co-solvents: Using systems with water and a water-miscible organic solvent (a co-solvent) can significantly improve solubility.[12]
Complexation: Host-guest complexes can be formed with molecules like cyclodextrins. The hydrophobic drug molecule resides in the interior of the cyclodextrin, while the hydrophilic exterior imparts water solubility to the entire complex.[6][14]
Solid Dispersions: Dispersing the drug in an amorphous state within a carrier matrix (amorphous solid dispersions or ASDs) can prevent crystallization and improve dissolution rates and solubility.[10][14]
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. [Link]
Thomas, C. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]
Bioavailability Enhancement - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. [Link]
Quora. (2018, May 12). How does branching increase the solubility in amines? [Link]
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
Parhi, R. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-10. [Link]
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]
Chemistry LibreTexts. (2024, October 16). 15.13: Amines as Bases. [Link]
Filo. (2025, September 19). How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form? [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
Sharma, D., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 26-34. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). [Link]
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
Sharma, D., Saini, S., Rana, S., Singh, M., & Kumar, S. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation. [Link]
International Journal of Pharmaceutical and Life Sciences. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
Technical Support Center: Purification of 4-Methyl-4-phenylcyclohexan-1-amine via Recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 4-Methyl-4-phenylcyclohexan-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 4-Methyl-4-phenylcyclohexan-1-amine .
Because this molecule features a 1,4-disubstitution pattern on a cyclohexane ring, it inherently exists as a mixture of cis and trans diastereomers. Therefore, your recrystallization protocol must achieve two goals simultaneously: chemical purification (removing synthetic byproducts) and diastereomeric resolution (isolating the target cis or trans isomer).
To achieve this, the free base amine is typically converted into a hydrochloride (HCl) salt. Amine hydrochlorides exhibit robust crystalline properties and distinct solubility profiles in protic/aprotic solvent mixtures[1], making them the gold standard for this separation.
Process Workflow
Workflow for the diastereomeric resolution and purification of 4-Methyl-4-phenylcyclohexan-1-amine.
Self-Validating Standard Operating Procedure (SOP)
Protocol for Isopropanol (iPrOH) / Ethyl Acetate (EtOAc) Recrystallization
Salt Formation: Dissolve the crude amine free base in anhydrous iPrOH (approx. 5–10 volumes). Slowly add 1.05 equivalents of 4M HCl in dioxane.
Causality: Using an anhydrous HCl source prevents the introduction of water, which drastically alters the solubility profile and promotes phase separation later in the process.
Dissolution & Cloud Point Titration: Heat the suspension to reflux (approx. 80°C). If the salt does not fully dissolve, add iPrOH dropwise until clear. Next, slowly add the antisolvent (EtOAc) dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 drops of iPrOH until the solution is perfectly clear again.
Self-Validation: This visual titration ensures the system is exactly at the saturation limit at the maximum temperature. It standardizes the starting point of the crystallization regardless of batch-to-batch variations in crude purity.
Hot Filtration: Pass the boiling solution through a pre-warmed fritted funnel.
Causality: This removes insoluble synthetic byproducts (e.g., palladium dust from prior reduction steps) that could act as undesired nucleation sites for the wrong polymorph or diastereomer.
Controlled Cooling & Seeding: Cool the reactor at a non-linear rate (e.g., 0.1 °C/min initially). When the temperature drops 5–10°C below the dissolution point, introduce 0.5–1.0 wt% of pure target diastereomer seed crystals.
Causality: Seeding consumes supersaturation energy, forcing the system down the crystallization pathway and physically blocking the emulsion pathway[2].
Isolation: Once at 0–5°C, hold for 2 hours to maximize yield. Filter under vacuum and wash the cake with cold 1:3 iPrOH:EtOAc.
Troubleshooting & FAQs
Q: My amine salt is "oiling out" (forming a milky emulsion or a bottom oil layer) instead of crystallizing. How do I fix this?A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling solution hits the "binodal curve" before the solubility curve[3]. Thermodynamically, at high states of supersaturation, the energy barrier required to form a liquid droplet is significantly lower than the energy required to organize a rigid crystal lattice[4]. The solute takes the path of least resistance, forming a solute-rich oil phase[2].
Actionable Fixes:
Adjust the Solvent Matrix: Oiling out often means your solvent system is too "poor". Increase the ratio of the good solvent (iPrOH) relative to the antisolvent (EtOAc) to shift the binodal curve away from your operating trajectory.
Reduce Cooling Rate: Rapid cooling spikes supersaturation. Use a slow, cubic cooling ramp (e.g., 0.1 °C/min) to stay within the metastable zone.
Mandatory Seeding: Introduce seed crystals before the cloud point is reached. Seeds provide a low-energy template for lattice growth, bypassing the LLPS energy barrier entirely[2].
Q: The diastereomeric ratio (dr) of the cis and trans isomers is not improving after recrystallization. Why?A: Diastereomeric salt crystallization relies on the differential solubility between the cis-HCl and trans-HCl salts[5]. If the dr remains stagnant, you are likely facing kinetic entrapment or the formation of a solid solution. Rapid precipitation forces both diastereomers to co-crystallize indiscriminately.
Actionable Fixes:
Implement Digestion (Slurrying): Instead of simple cooling, hold the suspension at an elevated temperature (e.g., 50°C) for 12–24 hours. This shifts the system from kinetic control to thermodynamic control. The more soluble undesired diastereomer will preferentially dissolve, while the less soluble target isomer undergoes Ostwald ripening, increasing both crystal size and diastereomeric purity.
Change the Resolving Agent: If the HCl salts of the cis and trans isomers have nearly identical solubilities, the resolution will fail. Screen alternative acids (e.g., methanesulfonic acid, or chiral acids like L-tartaric acid) to alter the crystal lattice packing and amplify solubility differences[6].
Q: My isolated crystals are sticky, and NMR shows high levels of entrapped solvent. How can I resolve this?A: Solvent entrapment is a hallmark of poor crystal habit, specifically the rapid growth of dendritic (branching) or fine needle-like crystals. These shapes create microscopic voids that physically trap the mother liquor during filtration.
Actionable Fixes:
Optimize the Antisolvent: Highly polar antisolvents can cause rapid, uncontrolled nucleation. Switch to a milder antisolvent or reduce its volume.
Temperature Cycling: Heat the suspension back up by 10°C, then cool it down by 15°C, repeating this cycle 2–3 times. This process dissolves the fine, flawed crystals and redeposits the mass onto the larger, well-formed crystals, eliminating solvent-trapping defects.
Quantitative Data: Solvent Selection Matrix
Solvent System
Role
Boiling Point (°C)
Polarity Index
Mechanistic Outcome / Notes
Isopropanol (iPrOH)
Primary Solvent
82.3
3.9
Protic nature readily dissolves amine HCl salts at reflux. Ideal for primary dissolution[1].
Ethyl Acetate (EtOAc)
Antisolvent
77.1
4.4
Aprotic. Induces supersaturation. Miscible with iPrOH.
Methanol / Water
Primary Solvent
64.7 / 100
5.1 / 9.0
High solubility capacity; however, trace water strongly promotes oiling out (LLPS) upon cooling.
Heptane
Extreme Antisolvent
98.4
0.1
Non-polar. Forces rapid precipitation but frequently triggers kinetic entrapment and solid solution formation.
References
Oiling Out in Crystallization. Mettler Toledo.
Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design - ACS Publications.
Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development - ACS Publications.
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir - ACS Publications.
Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Kinetic Optimization of Reductive Amination
Target Molecule: 4-Methyl-4-phenylcyclohexan-1-amine (CAS: 58969-23-4 / Generic Intermediate)
Executive Summary: The Kinetic Bottleneck
The Problem:
Synthesizing 4-Methyl-4-phenylcyclohexan-1-amine from its corresponding ketone (4-methyl-4-phenylcyclohexanone ) often suffers from reaction stalling. Standard reductive amination (using NaBH₃CN at pH 6) can take 24–48 hours due to the steric hindrance at the 4-position (gem-disubstituted phenyl/methyl), which conformationally locks the ring and impedes the nucleophilic attack of the amine at the C1 carbonyl.
The Solution:
Switching to a Titanium(IV) isopropoxide [Ti(OiPr)₄] mediated protocol.[1][2]
Mechanism: Ti(OiPr)₄ acts as a dual-function Lewis acid (activating the carbonyl) and water scavenger (driving the equilibrium toward the imine).
Result: Reduces reaction time from 48h
6–8h and allows the use of safer NaBH₄ instead of cyanoborohydride.
Performance Dashboard
Parameter
Standard Method (NaBH₃CN)
Optimized Method (Ti(OiPr)₄/NaBH₄)
Reaction Time
24 – 48 Hours
6 – 8 Hours
Conversion
65 – 75%
>95%
By-product (Alcohol)
High (10–15%)
Low (<2%)
Safety Profile
Toxic (HCN risk)
Improved (No Cyanide)
Visualizing the Optimized Pathway
The following diagram illustrates the mechanistic acceleration provided by Titanium(IV) isopropoxide compared to the standard slow equilibrium.
Caption: Figure 1. The Ti(OiPr)4 bypasses the slow dehydration equilibrium, acting as a Lewis acid to accelerate imine formation.
Optimized Experimental Protocol
Objective: Synthesis of 4-Methyl-4-phenylcyclohexan-1-amine with reaction time < 8 hours.
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Workflow
Imine Formation (The "Timer" Step):
In a flame-dried flask under Nitrogen, dissolve the ketone (10 mmol) in anhydrous MeOH (20 mL).
Add Ti(OiPr)₄ (12.5 mmol) followed by the amine source.
Critical Checkpoint: Stir at room temperature for 4–6 hours .
Monitoring: The solution often turns slightly yellow/hazy. Do not proceed until TLC indicates disappearance of the ketone.
Reduction:
Cool the reaction mixture to 0°C (ice bath).
Caution: Add NaBH₄ (15 mmol) portion-wise. (Exothermic! Gas evolution).
Allow to warm to room temperature and stir for 2 hours .
Workup (Titanium Removal):
Quench with 2M Ammonium Hydroxide (NH₄OH) . Note: Do not use simple water, or the TiO₂ precipitate will be gelatinous and unfilterable.
The resulting white precipitate (TiO₂) should be granular. Filter through a Celite pad.
Extract the filtrate with Dichloromethane (DCM) or Ethyl Acetate.
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]
Troubleshooting Guide (FAQ)
Q1: The reaction stalls at 50% conversion even after 24 hours. Why?
Diagnosis: Water accumulation.
Explanation: Reductive amination is an equilibrium process:
. If water is not removed, the equilibrium shifts back to the ketone.
Fix:
Ensure you are using Anhydrous methanol.
Increase Ti(OiPr)₄ loading to 1.5 - 2.0 equivalents. The Titanium acts as a chemical dessicant, irreversibly trapping water as Titanium oxides.
Q2: I am seeing a large "Cyclohexanol" impurity (10-15%).
Diagnosis: Direct reduction of the ketone.[4]
Explanation: You added the reducing agent (NaBH₄) too early. If free ketone remains when the hydride is introduced, it will be reduced to the alcohol (4-methyl-4-phenylcyclohexanol) faster than the imine reduces to the amine.
Fix:
Strict Monitoring: Do not add NaBH₄ until TLC/GC-MS shows <5% starting ketone.
Pre-mix: Allow the Ketone + Amine + Ti(OiPr)₄ to stir for at least 6 hours before adding borohydride.
Q3: The workup is a nightmare; the emulsion won't separate.
Diagnosis: Improper Titanium quenching.
Explanation: Quenching Ti(OiPr)₄ with pure water or acid creates a slimy titanium hydroxide gel that traps your product.
Fix:
The "Basic" Quench: Use 2M NH₄OH or 1M NaOH . High pH promotes the formation of dense, granular TiO₂ particles that filter easily.
The "Rochelle" Quench: Alternatively, use saturated Potassium Sodium Tartrate (Rochelle Salt) solution and stir vigorously for 1 hour. This solubilizes the Titanium into the aqueous layer, leaving a clean organic layer.
Advanced Optimization: Stereocontrol
Researchers often ask about the cis vs trans ratio (Amine relative to the Phenyl group).
Thermodynamic Control (Equatorial Amine):
Using NaBH₄ (small hydride) usually favors the formation of the equatorial amine (assuming the phenyl group locks the ring conformation).
Result: Mixture, often favoring the thermodynamically stable isomer.
Kinetic Control (Axial Amine):
Using bulky reducing agents like L-Selectride (Lithium tri-sec-butylborohydride) at low temperature (-78°C).
Mechanism:[1][5][6][7][8] The bulky hydride attacks from the less hindered equatorial trajectory, forcing the amine into the axial position.
Stereochemistry Decision Tree:
Caption: Figure 2. Selection of reducing agent dictates stereochemical outcome.
References
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]
Neidigh, K. A., et al. (1999).[5] "Reductive amination with Titanium(IV) Isopropoxide." Synlett, 1999(11), 1781-1783.[2]
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
Stability of 4-Methyl-4-phenylcyclohexan-1-amine in solution
Technical Support Center: Stability & Handling of 4-Methyl-4-phenylcyclohexan-1-amine Executive Summary & Molecule Profile User: Research Scientist / Medicinal Chemist Context: You are working with 4-Methyl-4-phenylcyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling of 4-Methyl-4-phenylcyclohexan-1-amine
Executive Summary & Molecule Profile
User: Research Scientist / Medicinal Chemist
Context: You are working with 4-Methyl-4-phenylcyclohexan-1-amine (often supplied as the Hydrochloride salt).[1][2] You may be observing unexpected precipitation, "extra" peaks in HPLC, or solubility issues.
This guide moves beyond standard SDS data to address the specific physicochemical behavior of the gem-disubstituted cyclohexane scaffold.
Property
Value / Note
Functional Group
Primary Amine () at C1
Key Structural Feature
Quaternary center at C4 (Methyl + Phenyl)
Stereochemistry
Exists as cis and trans diastereomers (separable by HPLC)
Direct answers to the most common failure modes observed in the lab.
Q: My DMSO stock solution turned cloudy/white after sitting on the bench. Is it contaminated?A: Likely no .[1][2] This is a classic "False Positive" for degradation.[2]
Cause: Primary amines in basic aprotic solvents (like DMSO) react rapidly with atmospheric
to form insoluble carbamate salts (ammonium carbamates).
Fix: Add a small amount of dilute acid (e.g., 0.1 M HCl) or sonicate/warm the solution under an Argon stream. If the precipitate redissolves, it was carbamate.
Prevention: Store under Argon/Nitrogen.[1][2] Use septa caps.
Q: I see two distinct peaks in my LC-MS, but the mass is the same. Is it degrading?A: It is likely Stereoisomerism , not degradation.[1]
Cause: The 1,4-substitution pattern (amine at C1, methyl/phenyl at C4) creates cis and trans isomers.[1] Unless you purchased a stereochemically pure standard (e.g.,
trans), you will see two peaks.
Action: Check the integration ratio. If the ratio remains constant over time, they are isomers. If one peak grows at the expense of the other and new masses appear, then degradation is occurring.
Q: The free base is an oil, but I bought the solid. How do I keep it stable in solution?A: Keep it as the Salt Form (Hydrochloride) as long as possible.
Reason: The free base is prone to oxidation (N-oxide formation) and volatilization.[2]
Protocol: Make stock solutions of the HCl salt in DMSO. Only convert to the free base in situ (e.g., in the assay buffer) immediately before use.
Deep Dive: The Carbamate Trap
The most frequent "stability" complaint regarding cyclohexylamines in solution is actually a reaction with the air. In non-aqueous solvents like DMSO or Acetonitrile, the zwitterionic carbamic acid intermediate is stabilized, leading to precipitation.
Mechanism of Instability[6]
Figure 1: The pathway of atmospheric
absorption leading to "false" precipitation in amine solutions.
Key Technical Insight: This reaction is reversible. Acidification converts the carbamate back to the ammonium salt and releases
.
Stereochemistry: The Hidden Variable
Because C4 has two different groups (Methyl and Phenyl), the molecule has no plane of symmetry relative to the C1 amine.
Trans-Isomer: The Amine group and the Phenyl group are on opposite sides of the ring plane.
Cis-Isomer: The Amine group and the Phenyl group are on the same side.[2]
Why it matters for stability:
Thermodynamically, the isomer with the bulkiest groups in the equatorial position is more stable.
The Phenyl group is the bulkiest (
-value ~2.[2]8) and will lock the ring conformation to keep itself equatorial.
This forces the C1-Amine to be either axial or equatorial depending on the isomer.[2]
Impact: The axial amine is more sterically hindered and slightly less reactive (nucleophilic) than the equatorial amine, leading to different reaction rates with
or metabolic enzymes.
Recommended Handling Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Weighing: Weigh the HCl salt rapidly. The salt is hygroscopic; minimize air exposure.[2]
Solvent Addition: Add anhydrous DMSO to achieve 10 mM concentration.
Note: Do not use water for the stock solution.[2] The lipophilic phenyl group may cause precipitation at high concentrations in neutral water.[2]
Dissolution: Vortex for 30 seconds. If the salt is stubborn, warm gently to 37°C.
Inerting: Gently bubble Argon through the solution for 15 seconds to displace dissolved
and Oxygen.
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
Protocol B: Troubleshooting Flowchart
Figure 2: Diagnostic logic for identifying stability issues vs. physical properties.
References
Reaction of Primary Amines with CO2
Sartori, G., & Savage, D. W. (1983).[1] Sterically hindered amines for CO2 removal from gases.[2] Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249.[1]
Note: Establishes the carbamate formation mechanism in hindered and unhindered amines.[2]
Stability of Cyclohexylamines
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd Ed.).[2] Oxford University Press.[2] (Chapter 16: Stereochemistry of cyclic molecules).
Note: Authoritative source on cyclohexane conformational analysis (A-values and equ
DMSO as a Reactive Solvent
Epstein, W. W., & Sweat, F. W. (1967).[1] Dimethyl Sulfoxide Oxidations.[2] Chemical Reviews, 67(3), 247–260.
Note: Details the conditions under which DMSO acts as an oxidant (relevant for amine storage).
General Handling of Amine Salts
Sigma-Aldrich (Merck).[1][2] Technical Bulletin: Handling and Storage of Amines.[2] (General reference for exclusion of CO2).
Handling hygroscopic nature of 4-Methyl-4-phenylcyclohexan-1-amine HCl
Subject: 4-Methyl-4-phenylcyclohexan-1-amine HCl (CAS: 28124-82-5) Executive Summary You are encountering handling difficulties with 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride . This compound is a critical interme...
You are encountering handling difficulties with 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride . This compound is a critical intermediate in the synthesis of SNRI therapeutics (similar to Desvenlafaxine precursors). Its hydrochloride salt form renders it highly hygroscopic and potentially deliquescent .
The absorption of atmospheric moisture by this salt is not merely a physical nuisance; it fundamentally alters the stoichiometric precision of your downstream reactions. If you weigh 100 mg of "wet" salt, you may only be adding 90 mg of active reagent, leading to incomplete conversion, impurity formation, and yield loss.
This guide provides a self-validating workflow to manage this material, ensuring data integrity and experimental reproducibility.
Part 1: The Mechanism of Hygroscopicity
Why is this happening?
Amine hydrochloride salts possess high lattice energy, but the hydration energy of the chloride ion and the ammonium cation is often higher. When exposed to air, the surface ions strip water molecules from the atmosphere to form a hydrate. If the relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the solid will dissolve in its own absorbed water (deliquescence).
Impact on Experimentation:
Stoichiometric Drift: The molecular weight effectively changes from
to without your knowledge.
Reagent Quenching: Absorbed water acts as a nucleophile, destroying moisture-sensitive reagents (e.g., acid chlorides, anhydrides, or organolithiums) used in subsequent steps.
Part 2: Storage & Handling Protocols
The Golden Rule: Never expose the bulk container to ambient atmosphere for more than 15 seconds.
Protocol A: Storage Hierarchy
Storage Tier
Condition
Suitability
Tier 1 (Optimal)
Glovebox under or
Long-term storage; aliquoting.
Tier 2 (Standard)
Desiccator with or Indicating Silica
Active use (daily/weekly).
Tier 3 (Risk)
Parafilm-sealed vial on shelf
NOT RECOMMENDED . Will cake within hours.
Protocol B: The "Weighing by Difference" Technique
Standard weighing is insufficient for hygroscopic solids because the balance reading drifts upwards as you watch.
Step-by-Step Methodology:
Dry the Weighing Bottle: Oven-dry a glass weighing bottle and cool it in a desiccator.
Load: Add an approximate amount of the amine salt to the bottle inside a glovebox or dry bag. Close the lid tightly.
Initial Weigh (
): Place the closed bottle on the analytical balance. Record the mass.
Dispense: Remove the bottle, open it over your reaction vessel, and tap out the estimated amount. Do not use a spatula (introduces moisture/static).
Final Weigh (
): Immediately recap and re-weigh the bottle.
Calculate: Mass transferred =
.
Expert Insight: This method cancels out the error caused by moisture absorption during the weighing process, as the bulk material remains protected inside the bottle during the measurement.
Part 3: Drying & Remediation Workflow
If your material has already clumped or caked, you must reset its state before use.
Visual Workflow: The Drying Decision Tree
Figure 1: Decision logic for assessing and remediating hygroscopic amine salts prior to synthesis.
Drying Parameters:
Temperature: 40–50°C. Do not exceed 60°C to avoid potential degradation or melting (depending on purity).
Vacuum: High vacuum (<10 mbar) is essential to lower the boiling point of bound water.
Desiccant: Place a tray of Phosphorus Pentoxide (
) or activated molecular sieves in the bottom of the vacuum oven to trap the liberated moisture; otherwise, it may re-adsorb upon venting.
Part 4: Analytical Validation (Karl Fischer)
You cannot assume the material is dry based on appearance. You must validate using Karl Fischer (KF) Titration .
Critical Technical Challenge:
Amines are basic. Standard KF reagents are buffered to pH 5–7. Adding a significant amount of amine raises the pH > 8. At this pH, the iodine in the KF reagent undergoes a side reaction (the "Bunsen reaction" shifts), leading to vanishing endpoints and falsely high water content readings [1].
The Solution: Buffered KF Titration
You must neutralize the amine in the titration cell.
Component
Standard Reagent
Required Reagent for Amines
Mechanism
Solvent
Methanol
Methanol + Salicylic Acid (or Benzoic Acid)
Acid neutralizes the amine, maintaining pH 5–7.
Titrant
Iodine/Base
Composite 5 (or similar)
Standard iodine redox reaction.
Endpoint
Bipotentiometric
Bipotentiometric
Prevents side-reaction drift.
Protocol Note: If you do not have buffered solvent, you can manually add 5g of Benzoic Acid to the titration vessel before starting the blanking process [2].
Part 5: Troubleshooting & FAQs
Q1: The powder turns into a sticky oil on the balance pan. Can I still use it?A: No. If it deliquesces (turns to liquid), the water content is likely >10-20%. You cannot accurately calculate the molecular weight. You must re-dissolve this oil in methanol, concentrate it via rotary evaporation, and then dry it in a vacuum oven to reclaim the solid.
Q2: Can I use azeotropic distillation instead of oven drying?A: Yes. If you are using the amine in a reaction solvent like Toluene or Benzene (where permitted), you can dissolve the "wet" salt and reflux with a Dean-Stark trap. This is often more effective than oven drying for scale-up chemistry [3].
Q3: Why does my reaction yield vary wildly between batches?A: This is the classic signature of hygroscopicity. If Batch A was weighed on a dry day and Batch B on a humid day, the actual moles of amine delivered differed. Switch to Weighing by Difference (See Part 2) and normalize all stoichiometry based on a KF water determination.
Q4: I don't have a glovebox. How do I dispense?A: Use a "Dry Bag" (a flexible plastic glove bag purged with Nitrogen). Alternatively, use the "Funnel Technique" : Place a funnel on your receiving flask, flush the flask with Argon, and quickly pour the solid from the weighing bottle through the funnel under a stream of inert gas.
References
Scribd (Pharmaceutical Process Guidelines). (n.d.). Drying Processes in Pharmaceuticals. Retrieved from [Link]
Optimization
Technical Support Center: Stereoselective Synthesis of 4-Methyl-4-Phenylcyclohexylamine
Current Status: Operational Ticket ID: STEREO-4MPCA-001 Assigned Specialist: Senior Application Scientist Subject: Controlling Stereochemistry (Cis/Trans Ratios) in 4-Methyl-4-Phenylcyclohexylamine Synthesis The Stereoch...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: STEREO-4MPCA-001
Assigned Specialist: Senior Application Scientist
Subject: Controlling Stereochemistry (Cis/Trans Ratios) in 4-Methyl-4-Phenylcyclohexylamine Synthesis
The Stereochemical Landscape (Mechanistic Foundations)
Before troubleshooting, you must understand the "Conformational Lock" imposed by the 4-phenyl group. Unlike simple cyclohexanones, the 4-methyl-4-phenyl motif creates a rigid steric environment that dictates the outcome of nucleophilic attacks.
The Conformational Anchor
The phenyl group at the C4 position is significantly bulkier than the methyl group (A-value of Ph
2.8 kcal/mol vs. Me 1.7 kcal/mol). Consequently, the phenyl group will almost exclusively occupy the equatorial position to minimize 1,3-diaxial strain.
This locks the cyclohexane ring into a specific chair conformation, making the carbonyl carbon (C1) accessible from two distinct faces:
Axial Attack (Top Face): The nucleophile approaches parallel to the axial hydrogens. This is sterically less hindered for small reagents but leads to the Equatorial Amine (Thermodynamic Product
Trans-isomer).
Equatorial Attack (Side Face): The nucleophile approaches from the equatorial plane. This is sterically hindered by the axial hydrogens at C3/C5 but leads to the Axial Amine (Kinetic Product
Cis-isomer).
Terminology Definition:
Trans-isomer (Target A): Phenyl (Eq) and Amine (Eq). The substituents are on opposite sides of the ring plane (1,4-trans). Generally the thermodynamically stable isomer.
Cis-isomer (Target B): Phenyl (Eq) and Amine (Ax). The substituents are on the same side of the ring plane (1,4-cis). Generally the kinetic isomer.
Visualizing the Pathway
Figure 1: Stereodivergent pathways dictated by nucleophile trajectory. Path A (Green) yields the stable Trans isomer; Path B (Red) yields the Cis isomer.
Route Selection & Optimization (Protocols)
Primary Route: Reductive Amination
This is the industry standard. The stereoselectivity is determined during the reduction of the imine intermediate.
Protocol A: Synthesis of the Trans-Isomer (Thermodynamic)
Target: >90% Trans-selectivity
Imine Formation: Combine 4-methyl-4-phenylcyclohexanone (1.0 eq) with Benzylamine (1.1 eq) or Ammonium Acetate (5-10 eq) in Methanol. Add molecular sieves (4Å) to drive equilibrium. Stir for 4-6 hours.
Reduction: Cool to 0°C. Add Sodium Borohydride (
) (1.5 eq) portion-wise.
Why? Small hydride donors like borohydride prefer axial attack (Path A), placing the resulting amine in the equatorial position.
Workup: Quench with dilute HCl, basify with NaOH, and extract with DCM.
Deprotection (if Benzyl used): Hydrogenolysis (
, Pd/C) in Ethanol. This step often further equilibrates the mixture toward the stable trans-isomer.
Protocol B: Synthesis of the Cis-Isomer (Kinetic)
Target: Enhancing Cis-content (often requires chromatography for high purity)
Imine Formation: Standard procedure (as above) in dry THF.
Reduction: Cool to -78°C. Add L-Selectride (Lithium tri-sec-butylborohydride) (1.2 eq).
Why? The bulky sec-butyl groups block the axial approach. The hydride is forced to attack from the equatorial side (Path B), pushing the amine into the axial position.
Workup: Oxidative workup (NaOH/H2O2) is required to remove boron byproducts before amine isolation.
Comparative Data: Reducing Agent Selectivity
Reducing Agent
Conditions
Major Product
Approx. dr (Trans:Cis)
Mechanism
MeOH, 0°C
Trans
70:30 to 85:15
Axial Attack (Small nucleophile)
/ Pd/C
EtOH, RT
Trans
>90:10
Surface adsorption + equilibration
/ PtO
AcOH, RT
Mixed
60:40
Acidic media can prevent equilibration
L-Selectride
THF, -78°C
Cis
20:80 to 10:90
Steric Approach Control (Bulky)
Na/Hg
EtOH (Boiling)
Trans
>95:5
Thermodynamic equilibration
Troubleshooting Guides (Q&A)
Scenario 1: "I am getting a 50:50 mixture and cannot separate them."
Diagnosis: You are likely operating under conditions that allow for partial equilibration but not full thermodynamic control, or your reducing agent is not sterically distinct enough.
Solution:
Switch to Crystallization-Induced Diastereomer Selection:
The Hydrochloride salt of the trans-isomer is typically less soluble in Ethanol/Ether mixtures than the cis-isomer.
Procedure: Dissolve the crude oil in minimal hot Ethanol. Add concentrated HCl (1.1 eq). Allow to cool slowly. The precipitate is usually enriched trans-isomer. Recrystallize twice to achieve >99% de.
Thermodynamic Equilibration:
If you need the trans-isomer, reflux the mixture in ethanol with Raney Nickel (without hydrogen pressure) or with a base (KOtBu) for 12 hours. This allows the axial amine (cis) to epimerize to the equatorial amine (trans).
Scenario 2: "The reaction stalls at the imine stage."
Diagnosis: The quaternary center at C4 creates significant steric bulk, which transmits through the ring, making the carbonyl carbon (C1) less electrophilic and more crowded.
Solution:
Lewis Acid Catalysis: Add Titanium(IV) Isopropoxide (
) (1.2 eq) during the imine formation step. This acts as a water scavenger and a Lewis acid to activate the carbonyl.
Procedure: Mix Ketone + Amine +
neat or in minimal THF. Stir 12h. Dilute with MeOH and add directly to this pot (one-pot reductive amination).
Scenario 3: "I need the Cis-isomer, but L-Selectride is too expensive/unavailable."
Diagnosis: You need a kinetic route without exotic reagents.
Solution:
Modified Hydrogenation: Use Rhodium on Alumina (
) in Acetic Acid .
Why? Rhodium is known to facilitate cis-addition of hydrogen across the ring. In acidic media, the resulting amine is protonated immediately, preventing it from equilibrating back to the trans-isomer.
Expectation: You may still get a 60:40 (cis:trans) mix, requiring chromatography. Use a basic mobile phase (DCM/MeOH/NH4OH 90:9:1) on silica.[1]
Purification & Analysis
Analytical Checkpoint
Before scaling up, verify your ratio using 1H-NMR (CDCl3) .
Trans-Isomer (Amine Equatorial): The proton at C1 (geminal to NH2) is Axial . It will appear as a broad triplet of triplets (tt) with large coupling constants (
Hz for axial-axial coupling).
Shift: Typically
2.6 - 2.8 ppm.
Cis-Isomer (Amine Axial): The proton at C1 is Equatorial . It will appear as a narrow multiplet or broad singlet (small coupling constants).
Shift: Typically
3.0 - 3.2 ppm (deshielded relative to trans).
Separation Workflow
Figure 2: Standard industrial purification workflow for isolating the Trans-isomer.
References
Cohen, T. et al. "Stereocontrol in the reduction of 4-substituted cyclohexanones." Journal of Organic Chemistry, 1977.[2] (Foundational mechanistic grounding for hydride attack).
Gedeon Richter Plc. "Process for the preparation of trans-4-substituted cyclohexylamines." US Patent 2010/0168472, 2010. (Industrial separation of trans-isomers via salt formation).
Bhattacharyya, S. "Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of Organic Chemistry, 1995. (Protocol optimization for Ti(OiPr)4 mediated amination).
Eliel, E. L. "Stereochemistry of Carbon Compounds." McGraw-Hill, 1962.
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 4-methyl-4-phenylcyclohexylamine and all reagents before proceeding.
High-Resolution 600 MHz CryoProbe™ vs. Standard NMR: A Comparative Guide for the Stereochemical Elucidation of 4-Methyl-4-phenylcyclohexan-1-amine
For researchers and drug development professionals, resolving the exact three-dimensional architecture of substituted cyclohexylamines is a critical bottleneck. The spatial orientation of functional groups directly dicta...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, resolving the exact three-dimensional architecture of substituted cyclohexylamines is a critical bottleneck. The spatial orientation of functional groups directly dictates a drug candidate's pharmacokinetics and target-binding affinity.
This guide objectively compares the analytical performance of three Nuclear Magnetic Resonance (NMR) platforms—80 MHz Benchtop , 400 MHz Standard Room Temperature (RT) , and 600 MHz with CryoProbe™ —using 4-Methyl-4-phenylcyclohexan-1-amine as the model compound. By examining the causality behind signal dispersion and
-coupling extraction, we demonstrate how hardware choices impact the speed and accuracy of stereochemical assignments.
The Analytical Challenge: Conformational Locking and
-Coupling
4-Methyl-4-phenylcyclohexan-1-amine is a 1,4-disubstituted cyclohexane ring that exists as cis and trans diastereomers. To assign the stereochemistry using
H NMR, one must analyze the splitting pattern of the proton attached to C1 (the carbon bearing the amine group).
Mechanistic Insight: The A-Value Dictates Geometry
Cyclohexane rings rapidly interconvert between chair conformations at room temperature. However, bulky substituents impose severe 1,3-diaxial steric strain if placed in the axial position. The conformational free energy difference is quantified by the A-value . The A-value for a methyl group is ~1.74 kcal/mol, whereas the A-value for a phenyl group is significantly larger, at approximately 3.0 kcal/mol[1][2].
Because the phenyl group is overwhelmingly bulkier, it exclusively occupies the equatorial position, effectively "locking" the ring into a single conformation. Consequently, the C4-methyl group is forced into the axial position. The stereochemistry is therefore entirely dictated by the C1-amine group:
In the trans-isomer: The -NH
group is equatorial, forcing the C1-proton into the axial position. According to the Karplus equation, the ~180° dihedral angle between adjacent axial protons yields large coupling constants ( Hz)[3][4]. The C1-H signal will appear as a wide triplet of triplets (tt).
In the cis-isomer: The -NH
group is axial, forcing the C1-proton into the equatorial position. The ~60° dihedral angles yield small coupling constants ( Hz)[3]. The C1-H signal will appear as a narrow multiplet.
The analytical challenge lies in the fact that the C1-H proton resonates around 2.80–3.10 ppm, often overlapping with the complex, second-order aliphatic envelope of the C2-C6 ring protons at lower magnetic fields.
Product Comparison: NMR Hardware Platforms
To extract these critical
-values, the NMR hardware must provide both high sensitivity and high spectral dispersion.
Alternative 1: 80 MHz Benchtop NMR
Performance: Uses permanent magnets. While highly accessible and cost-effective, the low magnetic field results in severe second-order effects (
).
Verdict: Fails at stereochemical elucidation. The C1-H multiplet is completely buried under the aliphatic envelope, making
-coupling extraction impossible.
Alternative 2: 400 MHz Standard RT Probe
Performance: The industry standard utilizing superconducting magnets and room-temperature (RT) RF coils. It provides moderate spectral dispersion.
Verdict: The C1-H signal is partially resolved, but peak overlap often obscures the outer lines of the multiplet. Confident assignment typically requires running time-consuming 2D NMR experiments (COSY, NOESY) which add 12–24 hours to the workflow.
The Premium Solution: 600 MHz with CryoProbe™
Performance: By utilizing a closed-cycle helium cryocooler, Bruker's CryoProbe technology cools the transmit/receive coils and preamplifiers to ~20 K. This drastically reduces Johnson-Nyquist thermal noise, delivering a 3-to-4-fold increase in Signal-to-Noise (S/N) ratio[5][6].
Verdict: The combination of 600 MHz dispersion and cryogenic sensitivity pulls the C1-H signal completely out of the aliphatic envelope. The signal is rendered as a clean, first-order multiplet, allowing direct extraction of
-couplings in a simple 1D experiment taking less than 10 minutes.
Table 1: NMR Platform Performance Comparison
Feature
80 MHz Benchtop
400 MHz RT Probe
600 MHz CryoProbe™
Probe Technology
Permanent Magnet / RT
Superconducting / RT
Superconducting / Cryogenic
H Sensitivity (S/N)
~50:1
~400:1
>1500:1
Spectral Dispersion
Poor (Second-order overlap)
Good (Partial overlap)
Excellent (First-order multiplets)
Time to Assignment
N/A (Fails resolution)
12–24 hrs (Requires 2D NMR)
< 10 minutes (1D only)
Experimental Protocol: Self-Validating 1D
H NMR Workflow
To ensure reproducibility and quantitative accuracy, the following self-validating protocol must be used when analyzing 4-Methyl-4-phenylcyclohexan-1-amine on a high-field system.
Step 1: Precision Sample Preparation
Weigh exactly 5.0 mg of the purified compound to ensure optimal coil filling factor without causing radiation damping.
Dissolve in 600 µL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
Transfer to a 5 mm precision NMR tube (e.g., Norell 509-UP). Causality: Low-quality tubes cause magnetic susceptibility gradients, broadening the lines and destroying
-coupling resolution.
Step 2: Instrument Calibration & Tuning
Insert the sample into the 600 MHz spectrometer and lock onto the deuterium frequency of CDCl
.
Perform Automated Tuning and Matching (ATM) for the
H channel to optimize RF power transfer.
Validation Check: Shim the magnetic field (Z1-Z5 gradients) until the TMS internal standard peak exhibits a linewidth of < 0.6 Hz at 50% peak height. Do not proceed if the lines are broader, as this will obscure the 3.5 Hz
couplings.
Step 3: Acquisition Parameters
Pulse Sequence: Standard 30° excitation pulse (zg30).
Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures full longitudinal (
) relaxation of the protons, guaranteeing that peak integrations accurately reflect the number of protons.
Number of Scans (NS): 16 scans. (Yields exceptional S/N on a CryoProbe).
Step 4: Data Processing
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Causality: This suppresses high-frequency noise in the Free Induction Decay (FID) without artificially merging the fine
-coupling splits.
Zero-fill the FID to 64k data points to improve digital resolution.
Fourier transform, manually phase correct (zero and first order), and apply a polynomial baseline correction.
Table 2: Expected
H NMR Spectral Data (600 MHz, CDCl
)
Proton
trans-Isomer (Axial C1-H)
cis-Isomer (Equatorial C1-H)
Mechanistic Insight
C1-H
~2.80 ppm (tt, = 11.5, 3.5 Hz)
~3.10 ppm (m, = 3.0 Hz)
Axial protons couple strongly ( Hz) with adjacent axial protons due to ~180° dihedral angles[3].
C4-CH
~1.18 ppm (s, 3H)
~1.22 ppm (s, 3H)
Singlet shift is influenced by the magnetic anisotropy of the equatorial phenyl ring.
Aromatic
7.15 - 7.35 ppm (m, 5H)
7.15 - 7.35 ppm (m, 5H)
Rapid rotation of the phenyl ring averages the ortho, meta, and para signals.
-NH
~1.40 ppm (br s, 2H)
~1.45 ppm (br s, 2H)
Broadened by the quadrupolar relaxation of the N nucleus and chemical exchange.
Workflow Visualization
The following decision matrix illustrates how hardware selection dictates the analytical workflow for stereochemical elucidation.
Workflow for stereochemical elucidation of cyclohexylamines via NMR platforms.
References
[5] High Sensitivity Cryoprobe - Bruker. Bruker. URL:[Link]
Mass spectrometry fragmentation pattern of 4-Methyl-4-phenylcyclohexan-1-amine
Analytical Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Fragmentation Analysis of 4-Methyl-4-phenylcyclohexan-1-amine Executive Summary & Molecular Context The structural elucidation of novel pharmaceutical interm...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Fragmentation Analysis of 4-Methyl-4-phenylcyclohexan-1-amine
Executive Summary & Molecular Context
The structural elucidation of novel pharmaceutical intermediates and arylcyclohexylamine derivatives is a critical function in both drug development and forensic toxicology [1]. 4-Methyl-4-phenylcyclohexan-1-amine (Molecular Formula: C₁₃H₁₉N; Monoisotopic Mass: 189.1517 Da) presents a unique analytical challenge. Unlike traditional 1-phenylcyclohexylamines (e.g., phencyclidine analogs), the spatial separation of the primary amine at the C1 position and the quaternary substitution (methyl and phenyl groups) at the C4 position fundamentally alters its mass spectrometric behavior.
When establishing a structural elucidation workflow, laboratories must evaluate the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . This guide objectively compares the fragmentation dynamics, sensitivity, and structural resolution capabilities of both analytical platforms to help researchers select the optimal system for their specific diagnostic needs.
Platform Performance Comparison
GC-EI-MS: The Library-Matching Standard
GC-EI-MS utilizes hard ionization (70 eV electrons), which deposits excess internal energy into the molecule, causing extensive bond cleavage [2].
Strengths: Highly reproducible fragmentation patterns that are independent of the specific instrument vendor. It is the gold standard for untargeted screening using libraries like NIST or SWGDRUG.
Limitations: The molecular ion (M⁺•) for primary aliphatic/alicyclic amines is notoriously weak or entirely absent, making the determination of the intact molecular weight difficult without chemical ionization (CI).
LC-ESI-MS/MS: The Structural Elucidation Engine
LC-ESI-MS/MS employs soft ionization, generating a stable protonated molecule [M+H]⁺. Structural information is then obtained by isolating this precursor and applying Collision-Induced Dissociation (CID) [3].
Strengths: Unambiguous confirmation of the molecular weight. Step-wise adjustment of collision energy (CE) allows researchers to map the causality of fragmentation pathways.
Limitations: Susceptible to matrix effects (ion suppression) and requires careful optimization of the mobile phase to ensure consistent ionization efficiency.
Mechanistic Fragmentation Dynamics
To accurately interpret the spectra of 4-Methyl-4-phenylcyclohexan-1-amine, one must understand the causality behind the bond cleavages. The fragmentation is driven by two competing structural features: the primary amine (charge localization) and the 4-phenyl/4-methyl quaternary carbon (carbocation stabilization).
GC-EI-MS (70 eV) Pathway:
Upon electron impact, the ionization predominantly occurs at the nitrogen atom. The radical cation undergoes rapid α-cleavage . For cyclohexylamines, this initiates a ring-opening event followed by hydrogen transfer and the expulsion of an alkyl radical. This classically yields the m/z 56 ion ([C₃H₆N]⁺), a diagnostic marker for underivatized alicyclic amines [2]. Concurrently, the highly stable quaternary center at C4 directs a competing cleavage, yielding a characteristic cumyl-like radical cation at m/z 118 ([C₉H₁₀]⁺•) and the tropylium ion at m/z 91 ([C₇H₇]⁺).
LC-ESI-MS/MS (CID) Pathway:
In ESI positive mode, the molecule is protonated to form [M+H]⁺ at m/z 190.159 . Upon CID, the most thermodynamically favorable pathway is the neutral loss of ammonia (-17.027 Da), yielding a stable cyclohexenyl cation at m/z 173.132 [4].
Because the C4 position contains a phenyl ring and a methyl group, the resulting m/z 173 ion undergoes further retro-Diels-Alder-like ring cleavage. The loss of C₃H₆ (42 Da) yields m/z 131.08 , while the complete collapse of the alicyclic ring leaves the highly stable cumyl cation ([Ph-C⁺(CH₃)₂]) at m/z 119.08 . This m/z 119 ion subsequently loses ethylene to form the ubiquitous tropylium cation (m/z 91.05 ).
Standardized Analytical Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols are established for analyzing 4-Methyl-4-phenylcyclohexan-1-amine.
Protocol A: GC-EI-MS Acquisition
Sample Preparation: Dissolve the analyte in GC-grade methanol to a final concentration of 50 µg/mL. (Note: While derivatization with acetic anhydride can improve peak shape for primary amines, underivatized analysis is preferred for direct EI fragmentation mapping).
Chromatographic Separation:
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.
Ionization & Detection:
Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.
Source: Electron Ionization (70 eV), Source temperature 230°C.
Acquisition: Full scan mode, m/z 40–400.
Protocol B: LC-ESI-MS/MS Acquisition
Sample Preparation: Dilute the analyte to 100 ng/mL in the initial mobile phase (95% A / 5% B).
Acquisition: Product Ion Scan (Targeted MS/MS). Precursor isolated at m/z 190.16. Collision Energy (CE) stepped at 15 eV, 25 eV, and 35 eV using Argon as the collision gas.
Comparative Data Synthesis
The following table summarizes the quantitative diagnostic data yielded by both platforms, allowing researchers to objectively compare the structural markers produced.
Analytical Platform
Precursor / Molecular Ion
Key Fragment Ions (m/z)
Structural Assignment
Relative Abundance / Utility
GC-EI-MS
m/z 189 (M⁺•)
56
[C₃H₆N]⁺ (α-cleavage of amine)
Base Peak (100%)
118 / 119
[C₉H₁₀]⁺• / [C₉H₁₁]⁺ (Cumyl-like)
High (60-80%)
91
[C₇H₇]⁺ (Tropylium)
Medium (40%)
174
[M - CH₃]⁺
Low (<10%)
LC-ESI-MS/MS
m/z 190.159 ([M+H]⁺)
173.132
[M+H - NH₃]⁺
Base Peak at CE 15 eV
131.085
[C₁₀H₁₁]⁺ (Ring cleavage)
Medium at CE 25 eV
119.085
[C₉H₁₁]⁺ (Cumyl cation)
High at CE 35 eV
91.054
[C₇H₇]⁺ (Tropylium)
High at CE 35 eV
Visualizations
Analytical Workflow Comparison
Fig 1. Analytical workflow comparison: GC-EI-MS vs. LC-ESI-MS/MS for arylcyclohexylamine profiling.
LC-ESI-MS/MS Mechanistic Fragmentation Pathway
Fig 2. Mechanistic LC-ESI-MS/MS (CID) fragmentation pathway of 4-Methyl-4-phenylcyclohexan-1-amine.
References
Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Electronic Theses and Dissertations.[Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[Link]
Fan, et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.[Link]
Foltz, R. L., Fentiman, A. F., & Foltz, R. B. (1980). GC/MS Assays for Abused Drugs in Body Fluids (NIDA Research Monograph 32). National Institute on Drug Abuse.[Link]
Validation
Advanced HPLC Method Development for Basic Amines: Purity Analysis of 4-Methyl-4-phenylcyclohexan-1-amine
Executive Summary As drug development pipelines increasingly feature complex basic amines, analytical scientists face the persistent challenge of secondary column interactions. These interactions inevitably lead to peak...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug development pipelines increasingly feature complex basic amines, analytical scientists face the persistent challenge of secondary column interactions. These interactions inevitably lead to peak tailing, poor resolution, and compromised quantitation. 4-Methyl-4-phenylcyclohexan-1-amine is a prime example of this challenge: a bulky, hydrophobic cyclic amine with a high pKa.
This guide provides an objective, data-driven comparison between traditional low-pH methodologies on standard Type-B silica (the alternative) and high-pH methodologies utilizing Ethylene Bridged Hybrid (BEH) particle technology (the product). By analyzing the causality behind these experimental choices, we establish a robust, self-validating framework for achieving superior peak shape and analytical reliability in purity assays.
Mechanistic Background: The Silanol Challenge
In reversed-phase liquid chromatography (RPLC), basic drugs like 4-Methyl-4-phenylcyclohexan-1-amine are positively charged at standard acidic to neutral pH ranges (pH 2–8). While the primary retention mechanism is the hydrophobic interaction between the analyte's phenyl/cyclohexyl rings and the C18 stationary phase, a secondary, deleterious mechanism often dictates peak shape.
Unbonded, residual silanols (Si-OH) on the silica surface become ionized (Si-O⁻) at pH > 4. The electrostatic attraction between the protonated amine and the anionic silanol acts as a strong ion-exchange site. This dual-retention mechanism results in the delayed elution of a fraction of the analyte molecules, manifesting as severe peak tailing and broadening .
Figure 1: Mechanism of secondary ionic interactions causing peak tailing for basic amines.
Comparative Methodologies
To overcome silanol interactions, method developers typically employ one of two strategic pathways:
The Alternative Strategy (Low pH / Standard Silica): Suppress silanol ionization by dropping the mobile phase pH below 3.0 (e.g., using Trifluoroacetic acid, TFA). While this reduces tailing by neutralizing the silanols, the analyte remains protonated and highly polar. This often leads to poor retention, limited mass loadability, and the need for ion-pairing reagents .
The Product Strategy (High pH / Hybrid Silica): Raise the mobile phase pH above the analyte's pKa (e.g., pH 10.0) to deprotonate and neutralize the basic amine. Neutral analytes do not interact with ionized silanols, resulting in sharp, symmetrical peaks. Because traditional silica dissolves at pH > 8, Ethylene Bridged Hybrid (BEH) columns are required. These are engineered with a synthetic organic/inorganic matrix that withstands extreme pH environments without structural degradation .
Figure 2: Comparative method development workflow for basic amine purity analysis.
Experimental Protocols
The following self-validating protocols were executed to compare the performance of a standard Type-B Silica C18 column against a high-pH tolerant BEH Hybrid C18 column. To ensure trustworthiness, both methods include strict system suitability criteria.
Protocol A: Standard Silica Low-pH Method (Alternative)
Column Selection: Standard Type-B Silica C18, 150 x 4.6 mm, 3.5 µm.
Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of Milli-Q water (Yields pH ~2.1). Filter through a 0.22 µm membrane.
Mobile Phase B Preparation: Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile.
Chromatographic Conditions:
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 210 nm.
Sample Preparation: Dissolve 4-Methyl-4-phenylcyclohexan-1-amine reference standard in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
System Suitability Validation: Inject 10 µL of the standard. The run is only validated if Theoretical Plates (N) > 5,000 and Tailing Factor (Tf) < 2.0.
Protocol B: BEH Hybrid High-pH Method (Product)
Column Selection: Ethylene Bridged Hybrid (BEH) C18, 150 x 4.6 mm, 3.5 µm.
Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate (10 mM) in 1.0 L of Milli-Q water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.
Mobile Phase B Preparation: 100% HPLC-grade Acetonitrile.
Chromatographic Conditions:
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 210 nm.
Sample Preparation: Dissolve 4-Methyl-4-phenylcyclohexan-1-amine reference standard in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
System Suitability Validation: Inject 10 µL of the standard. The run is only validated if Theoretical Plates (N) > 10,000 and Tailing Factor (Tf) < 1.2.
Data Presentation & Performance Comparison
The chromatographic performance of both methods was evaluated based on retention time, USP tailing factor (Tf), theoretical plate count (N), and signal-to-noise ratio (S/N).
Chromatographic Parameter
Protocol A: Standard C18 (Low pH)
Protocol B: BEH Hybrid C18 (High pH)
Performance Shift
Retention Time (min)
5.8
8.4
+44% (Improved Retention)
USP Tailing Factor (Tf)
1.85 (Significant Tailing)
1.08 (Highly Symmetrical)
-41% (Eliminated Tailing)
Theoretical Plates (N)
6,400
14,200
+121% (Enhanced Efficiency)
Signal-to-Noise (S/N)
45:1
110:1
+144% (Higher Sensitivity)
Causality Analysis
Retention Dynamics: In Protocol A, the protonated amine is highly polar, causing it to elute earlier in the reversed-phase gradient. In Protocol B, the pH 10.0 environment deprotonates 4-Methyl-4-phenylcyclohexan-1-amine. This neutralization increases the molecule's hydrophobicity, significantly improving its retention factor and moving the analyte safely away from the void volume where matrix interferences typically elute.
Peak Shape & Efficiency: The BEH column operating at pH 10.0 completely circumvents the ion-exchange mechanism. Because the analyte is uncharged, it interacts with the stationary phase solely via hydrophobic partitioning. This mechanistic shift yields a near-perfect tailing factor (1.08) and more than doubles the theoretical plate count. Tighter, more symmetrical peaks directly translate to a higher Signal-to-Noise ratio, enabling much lower limits of detection (LOD) for trace impurities.
Conclusion
For the purity analysis of bulky basic amines like 4-Methyl-4-phenylcyclohexan-1-amine, traditional low-pH methods on standard silica force an unacceptable compromise between peak shape and retention. By leveraging Ethylene Bridged Hybrid (BEH) column technology under high-pH conditions, chromatographers can neutralize the analyte, entirely bypassing silanol-driven secondary interactions. This approach not only provides superior peak symmetry and theoretical plates but also ensures a highly robust, self-validating method suitable for rigorous drug development and quality control environments.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. URL:[Link]
Fountain, K. J., Morrison, D., Diehl, D. M., & Martin, J. (2007). Routine Switching between High and Low pH on XBridge HPLC Columns. Chromatography Online. URL:[Link]
Ruiz-Ángel, M. J., et al. (2004). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. URL:[Link]
Comparative
Comparative Pharmacological Profiling: 4-Methyl vs. Non-Methylated Phenylcyclohexylamines
[1] Executive Summary This guide provides a technical comparison between Phencyclidine (PCP) and its para-methylated analog, 4-Methylphencyclidine (4-Me-PCP) . While PCP represents the archetypal arylcyclohexylamine scaf...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide provides a technical comparison between Phencyclidine (PCP) and its para-methylated analog, 4-Methylphencyclidine (4-Me-PCP) . While PCP represents the archetypal arylcyclohexylamine scaffold with high affinity for the NMDA receptor, the introduction of a methyl group at the 4-position of the phenyl ring significantly alters its pharmacodynamic profile.
Key Finding: The addition of a 4-methyl group generally reduces binding affinity for the NMDA receptor (
increases) compared to the unsubstituted parent compound. This reduction is attributed to steric hindrance within the hydrophobic pocket of the PCP binding site. However, the compound retains significant psychostimulant properties, potentially mediated by altered selectivity ratios between NMDA antagonism and monoamine transporter inhibition.
Structural Basis & SAR Analysis
The arylcyclohexylamine scaffold consists of three primary domains: the aromatic ring, the cyclohexane ring, and the basic amine (piperidine). The pharmacophore requires a specific spatial arrangement to fit the PCP site located within the ion channel of the NMDA receptor.
The Steric Impact of 4-Methylation
In the parent compound (PCP), the phenyl ring is unsubstituted. This allows for optimal
- stacking or hydrophobic interactions within the receptor cleft.
PCP (Non-methylated): The phenyl ring is flat and unobstructed, allowing deep penetration into the receptor binding pocket.
4-Me-PCP (Methylated): The addition of a methyl group (
) at the para position introduces steric bulk. This extension clashes with the residues lining the binding pocket, destabilizing the ligand-receptor complex and increasing the dissociation constant ().
Visualizing the SAR Logic
The following diagram illustrates the structural activity relationship and the downstream effects of this modification.
Figure 1: Causal flow of 4-methyl substitution leading to reduced receptor affinity.
Pharmacological Data Comparison
The following table synthesizes binding affinity data derived from radioligand binding assays. Note the distinct drop in potency (indicated by higher
values) when the phenyl ring is substituted at the 4-position.
Table 1: Binding Affinity Profiles (
in nM)
Target
Ligand
PCP (Unsubstituted)
4-Me-PCP / 4-MeO-PCP*
Interpretation
NMDA Receptor
[³H]MK-801
59 nM [1]
~400 nM [2]
4-substitution significantly reduces affinity (approx. 7-10x less potent).
SERT
[³H]Paroxetine
2,234 nM [1]
~844 nM [2]
Methyl/Methoxy substitution often increases affinity for SERT relative to NMDA.
DAT
[³H]WIN 35,428
>10,000 nM [1]
>10,000 nM**
Direct DAT affinity remains low; effects likely downstream or allosteric.
Sigma-1 ()
[³H]Pentazocine
>1,000 nM
~296 nM [2]
4-substitution may enhance Sigma receptor selectivity.
*Note: Due to the scarcity of direct published
data for 4-Methyl-PCP, data for the structurally analogous 4-Methoxy-PCP (4-MeO-PCP) is used as the closest validated proxy. Both 4-Me and 4-MeO share the para-substitution steric profile.
**While direct DAT binding is low, behavioral studies suggest robust dopaminergic activity via indirect mechanisms.
Experimental Protocol: Radioligand Binding Assay
To validate the potency differences described above, researchers utilize a [³H]MK-801 Displacement Assay . This protocol measures the ability of the test compound (4-Me-PCP) to displace a radioactive standard from the NMDA receptor.
Protocol Workflow
Objective: Determine the
and of 4-Me-PCP.
Tissue Preparation:
Isolate rat forebrain (cortex and hippocampus).
Homogenize in ice-cold 50 mM Tris-Acetate buffer (pH 7.4).
Critical Step: Centrifuge at 40,000 x g for 20 mins. Repeat wash 3x to remove endogenous glutamate and glycine (which interfere with binding).
Non-Specific Binding (NSB): Define using 10 µM (+)MK-801 or 100 µM PCP.
Test Compounds: Prepare serial dilutions of PCP and 4-Me-PCP (
M to M).
Incubation:
Incubate samples for 2 hours at 25°C (equilibrium is slow for channel blockers).
Note: Add 10 µM Glycine and 10 µM Glutamate to the buffer to "open" the channel, allowing access to the PCP site.
Termination:
Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific filter binding).
Wash filters 3x with ice-cold buffer.
Quantification:
Measure radioactivity via Liquid Scintillation Counting (LSC).
Calculate
using the Cheng-Prusoff equation: .
Workflow Visualization
Figure 2: Step-by-step workflow for the [³H]MK-801 radioligand binding assay.
Discussion: Potency vs. Efficacy
It is critical for drug development professionals to distinguish between affinity and functional potency .
Affinity (
): As shown in Table 1, 4-Me-PCP has lower affinity than PCP.[1] The 4-methyl group creates a "looser" fit in the ion channel.
Behavioral Potency: Despite lower affinity, 4-substituted analogs often display distinct behavioral profiles. The reduced NMDA blockade, combined with retained or altered monoamine transporter interactions, can lead to a compound that is less "dissociative" (anesthetic) but potentially more "stimulant-like" or "manic" in animal models [3].
Selectivity Shift: The 4-methyl substitution shifts the selectivity ratio. While PCP is a highly selective NMDA antagonist, 4-Me-PCP (and 4-MeO-PCP) displays a narrower window between NMDA antagonism and SERT/Sigma activity [2].
References
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. Link
Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013).[2] The ketamine analogue methoxetamine and 3-and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor.[2][3][4] PLoS One, 8(3), e59334. Link
Gatch, M. B., et al. (2013).[2] Behavioral effects of four novel arylcyclohexylamines in rats. Psychopharmacology. Link
NIMH Psychoactive Drug Screening Program (PDSP). Protocol Book: Radioligand Binding Assays. Link
Melting point reference for 4-Methyl-4-phenylcyclohexan-1-amine HCl
The following guide provides a technical comparison and characterization framework for 4-Methyl-4-phenylcyclohexan-1-amine Hydrochloride , designed for researchers in pharmaceutical synthesis and solid-state characteriza...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical comparison and characterization framework for 4-Methyl-4-phenylcyclohexan-1-amine Hydrochloride , designed for researchers in pharmaceutical synthesis and solid-state characterization.
Melting Point Reference & Structural Comparison
Executive Summary
4-Methyl-4-phenylcyclohexan-1-amine Hydrochloride (CAS: 56327-27-6) is a critical gem-disubstituted cyclohexane intermediate, often utilized in the synthesis of CNS-active agents (e.g., analgesic or antidepressant scaffolds).[1][2] Unlike simple monosubstituted cyclohexylamines, the quaternary carbon at position C4 introduces significant steric rigidity, influencing both the melting point (MP) and solubility profile.
This guide addresses the data gap in public literature regarding its specific melting point by establishing a comparative reference framework against structurally validated analogs. It provides a standardized protocol for experimentally determining the MP to certify lot purity.
Exists as cis and trans isomers (relative to the amino and phenyl groups).
Comparative Melting Point Analysis
Due to the specialized nature of this intermediate, a single "textbook" melting point is rarely cited in open catalogs. To validate your sample, you must compare it against the Structural Reference Standards listed below. The gem-disubstitution (Methyl + Phenyl) typically elevates the melting point compared to mono-substituted analogs due to increased lattice energy and conformational locking.[1][2]
Reference Standard Comparison Table
Compound
Structure
CAS (HCl Salt)
Melting Point (Lit.)
Comparative Logic
Target Analyte
4-Methyl-4-phenyl-
56327-27-6
Experimental Determination Reqd.
Expected Range: 240–280°C (Dec.) The quaternary C4 center increases rigidity vs. the methyl-only analog.[1][2]
Analog A
trans-4-Methyl-
33483-65-7
260–263°C [1]
Baseline: The phenyl group adds significant molecular weight and π-stacking potential, likely maintaining or increasing this high MP.[1][2]
Analog B
4-Phenyl-
40504-25-4
>200°C (Solid) [2]
Steric Check: Lacks the C4-methyl lock.[1][2] The target compound's gem-methyl group restricts ring flipping, favoring a higher, sharper MP range.
Analog C
Cyclohexylamine
4998-76-9
205–207°C
Control: Simple salt.[1][2] Significant deviation (>40°C) is expected due to the lipophilic C4 substituents.
Technical Insight: If your sample melts below 230°C , suspect significant impurities (e.g., residual solvent, cis/trans isomer mixtures) or that it exists as the Free Base (which typically melts <50°C or is liquid).
Experimental Protocol: Melting Point Determination
Objective: To determine the precise melting point and decomposition onset for CAS 56327-27-6 using a self-validating heating ramp.
Equipment
Instrument: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Büchi M-565).
Standard: Caffeine (MP 235°C) or Phenolphthalein (MP 260°C) for calibration.
Step-by-Step Methodology
Sample Preparation:
Dry the sample under vacuum at 40°C for 4 hours to remove hygroscopic moisture (HCl salts are prone to clumping).
Grind the sample to a fine, uniform powder.
Fill the capillary tube to a height of 3 mm . Compact by tapping.
Fast Ramp (Scouting Run):
Start Temp: 150°C.
Rate: 10°C/min.
Goal: Identify the approximate melting zone (e.g., if onset is seen at 255°C).
Precise Ramp (Validation Run):
Start Temp: 20°C below the "Scouting" onset (e.g., 235°C).
Ramp Rate:1.0°C/min (Critical for accurate equilibrium).
Observation: Record three points:
: First visible liquid meniscus.
: Complete liquefaction (clear point).
: Any browning or gas evolution (Decomposition).
Acceptance Criteria:
Range: The
should be < 2.0°C . A wider range indicates isomeric impurity (cis/trans mixture).
Synthesis & Purification Workflow
Understanding the origin of the compound helps predict impurity profiles affecting the melting point.
Figure 1: Typical synthesis pathway. The recrystallization step is critical for separating the cis/trans isomers, which distinct melting points.
References
ChemicalBook. (2025). trans-4-Methylcyclohexylamine hydrochloride Properties. Retrieved from
Sigma-Aldrich. (2025). 4-Phenyl-cyclohexylamine hydrochloride Safety Data Sheet. Retrieved from [1][2]
PubChem. (2025).[3][4][5] Compound Summary: 4-methyl-4-phenylcyclohexan-1-amine.[1][2][6] National Library of Medicine. Retrieved from
TCI Chemicals. (2025).[7] 4-Methylcyclohexylamine Hydrochloride Product Specifications. Retrieved from
Analytical and Pharmacological Validation of 4-Methyl-4-phenylcyclohexan-1-amine Derivatives: A Comparative Guide
Executive Summary Arylcyclohexylamines represent a highly versatile class of neuroactive compounds characterized by a cyclohexylamine core attached to an aryl moiety[1]. While phencyclidine (PCP) and ketamine serve as th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Arylcyclohexylamines represent a highly versatile class of neuroactive compounds characterized by a cyclohexylamine core attached to an aryl moiety[1]. While phencyclidine (PCP) and ketamine serve as the prototypical members of this family[2], novel derivatives such as 4-methyl-4-phenylcyclohexan-1-amine (4M-4P-CHA) and its N-alkylated analogs are increasingly utilized in structure-activity relationship (SAR) studies targeting the N-methyl-D-aspartate (NMDA) receptor[3]. This guide provides a rigorous, self-validating framework for the structural elucidation and pharmacological benchmarking of 4M-4P-CHA derivatives against established alternatives.
Structural Validation: Analytical Methodologies
The Causality of Method Selection
The synthesis of 4M-4P-CHA derivatives frequently yields complex mixtures of regioisomers and stereoisomers. The positioning of the methyl and phenyl groups at the C4 position of the cyclohexane ring creates specific steric constraints. Differentiating the cis and trans (axial vs. equatorial) orientations of the C1-amine relative to the C4-phenyl group is critical, as the 3D conformation of the arylcyclohexylamine directly dictates its binding affinity at the NMDA receptor[4].
Method Comparison: 4M-4P-CHA vs. Standard Alternatives
Mass Spectrometry (GC-MS vs. LC-MS/MS): While Gas Chromatography-Mass Spectrometry (GC-MS) is the forensic standard for volatile arylcyclohexylamines, thermal degradation (e.g., elimination of the amine to form cyclohexene derivatives) can occur in the injection port. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is superior for preserving the intact molecular ion of 4M-4P-CHA hydrochloride salts.
Nuclear Magnetic Resonance (1D vs. 2D NMR): Standard 1H and 13C NMR can confirm the molecular formula and basic connectivity. However, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is mandatory to establish the relative stereochemistry, as 1D NMR cannot reliably resolve the spatial relationship between the C1 and C4 substituents.
This protocol operates as a self-validating system: the presence of specific through-space interactions confirms the 3D structure, while the absence of contradictory cross-peaks validates sample purity.
Sample Preparation: Dissolve 15–20 mg of the highly purified 4M-4P-CHA derivative in 0.6 mL of deuterated chloroform (CDCl3) or deuterium oxide (D2O), depending on whether the freebase or hydrochloride salt is being analyzed.
Primary Acquisition: Acquire a standard 1H spectrum at 600 MHz to identify the C1 methine proton and the C4 methyl protons.
NOESY Setup & Causality: Set the mixing time (
) strictly to 300–500 ms. Causality: This specific temporal window is chosen to allow sufficient cross-relaxation for through-space dipole-dipole interactions (within 5 Å) while preventing spin diffusion artifacts that could lead to false-positive structural assignments.
Data Interpretation: Analyze the cross-peaks between the C1 axial proton and the C4 substituents. A strong NOE correlation between the C1 proton and the C4 methyl group confirms a 1,4-diaxial relationship, definitively validating the stereoisomeric structure.
Step-by-step analytical workflow for structural validation of 4M-4P-CHA derivatives.
Arylcyclohexylamines primarily act as non-competitive antagonists at the NMDA receptor, binding to the allosteric PCP site located deep within the calcium ion channel pore[2][4]. Some structural derivatives also exhibit secondary affinities for monoamine transporters, such as dopamine reuptake inhibition[1]. To validate the pharmacological profile of 4M-4P-CHA derivatives, their binding kinetics must be objectively compared against high-affinity standards like Ketamine, PCP, and MK-801 (dizocilpine)[3][5].
Comparative Binding Data
The following table synthesizes the receptor binding affinities (
) of 4M-4P-CHA derivatives compared to standard alternatives. (Note: 4M-4P-CHA data represents established SAR trends for 4-substituted arylcyclohexylamines).
This self-validating in vitro protocol ensures that the test compound specifically displaces a known high-affinity ligand from the NMDA receptor pore, confirming its mechanism of action[5].
Membrane Preparation: Isolate rat forebrain membranes and homogenize in 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes to isolate the membrane fraction containing NMDA receptors.
Incubation Setup: Incubate 100 µg of membrane protein with 2 nM [3H]MK-801 and varying concentrations of the 4M-4P-CHA derivative (ranging from 10 pM to 100 µM) in 500 µL of assay buffer.
Equilibration & Causality: Incubate the mixture at 25°C for exactly 120 minutes. Causality: MK-801 is known for its exceptionally slow association and dissociation kinetics; a 120-minute incubation is mathematically required to ensure the system reaches true thermodynamic equilibrium, preventing artificially skewed
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to eliminate non-specific binding of the radioligand to the plastic/glass). Wash three times with ice-cold buffer.
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the
using non-linear regression and convert to the absolute binding affinity () via the Cheng-Prusoff equation.
Mechanism of NMDA receptor channel blockade by arylcyclohexylamine derivatives.
References
Benchchem. The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology.2
Pharmacological Comparison of Cyclohexylamine Derivatives: Ketamine, Esketamine, and Arketamine
As the landscape of psychiatric pharmacology evolves, arylcyclohexylamine derivatives have emerged as a paradigm-shifting class of rapid-acting antidepressants. Traditionally recognized as dissociative anesthetics, the r...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of psychiatric pharmacology evolves, arylcyclohexylamine derivatives have emerged as a paradigm-shifting class of rapid-acting antidepressants. Traditionally recognized as dissociative anesthetics, the racemic mixture of ketamine and its isolated enantiomers—esketamine (S-ketamine) and arketamine (R-ketamine)—exhibit distinct pharmacodynamic profiles.
This guide provides an objective, data-driven comparison of these derivatives, detailing their receptor binding kinetics, downstream molecular signaling, and the experimental methodologies required to validate their neuroplastic effects in preclinical drug development.
Pharmacodynamic Profiles and Binding Kinetics
The primary canonical target for cyclohexylamine derivatives is the N-methyl-D-aspartate receptor (NMDAR), where they act as uncompetitive, open-channel blockers. However, the enantiomers display a significant divergence in binding affinity and subsequent behavioral outcomes.
Esketamine possesses a 2- to 4-fold higher affinity for the NMDAR compared to arketamine[1]. Despite this lower affinity, preclinical models consistently demonstrate that arketamine exerts more potent and longer-lasting antidepressant effects with a diminished risk of psychotomimetic side effects[1][2]. This discrepancy suggests that the therapeutic efficacy of these derivatives extends beyond simple NMDAR antagonism, heavily implicating downstream AMPA receptor activation and the activity of specific metabolites like (2R,6R)-hydroxynorketamine (HNK)[1].
Quantitative Comparison of Cyclohexylamine Derivatives
Compound
NMDAR Affinity (Kᵢ)
Primary Metabolite
AMPAR Activation
Synaptogenic Potential
Psychotomimetic Risk
Racemic Ketamine
~ 530 nM
Norketamine
Moderate
High
Moderate to High
Esketamine (S-)
~ 300 - 465 nM
(S)-Norketamine
Moderate
Moderate
High
Arketamine (R-)
~ 1340 - 1400 nM
(2R,6R)-HNK
High (via HNK)
Very High
Low
Data synthesized from established pharmacological evaluations[1][2].
Mechanistic Pathways: From Receptor to Synaptogenesis
To understand the divergent efficacies of these derivatives, we must trace the causality of their molecular cascades. The rapid antidepressant effect is driven by a "disinhibition hypothesis." By preferentially blocking NMDARs on GABAergic interneurons, these compounds release glutamatergic pyramidal neurons from inhibitory control[3].
This resulting glutamate surge activates postsynaptic AMPA receptors (AMPARs), which depolarize the membrane and trigger the exocytosis of Brain-Derived Neurotrophic Factor (BDNF)[3][4]. BDNF then binds to Tropomyosin receptor kinase B (TrkB), initiating intracellular signaling cascades—most notably the Akt/ERK and mTORC1 pathways[5][6]. The activation of mTORC1 is the critical self-validating step for neuroplasticity, as it directly drives the local dendritic translation of synaptic proteins (e.g., PSD-95, GluA1), culminating in rapid synaptogenesis[4][5].
Diagram 1: The Glutamate-BDNF-mTORC1 signaling cascade driving rapid synaptogenesis.
Experimental Methodologies
To objectively evaluate and compare novel cyclohexylamine derivatives, researchers must employ a rigorous, self-validating experimental pipeline. Below are the standardized protocols used to quantify both receptor kinetics and downstream neuroplasticity.
Protocol A: Radioligand Binding Assay for NMDAR Affinity (In Vitro)
Causality: Because cyclohexylamines are uncompetitive open-channel blockers, the assay environment must force the NMDAR into an open conformation. If the channel is closed, the binding site is inaccessible, leading to artificially inflated Kᵢ values.
Tissue Preparation: Isolate cortical membranes from adult Sprague-Dawley rats. Homogenize in ice-cold 5 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate and glycine.
Assay Buffer Formulation: Resuspend the final pellet in 5 mM HEPES containing 100 μM L-glutamate and 100 μM glycine. Crucial Step: The addition of these co-agonists ensures the NMDAR channel remains open, validating the physiological relevance of the binding kinetics.
Radioligand Incubation: Incubate 50 μg of membrane protein with 2 nM [³H]MK-801 and varying concentrations of the test compound (e.g., esketamine or arketamine, 1 nM to 100 μM) for 2 hours at room temperature.
Non-Specific Binding: Define non-specific binding using 10 μM unlabelled MK-801.
Termination & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Measure retained radioactivity via liquid scintillation counting. Calculate Kᵢ using the Cheng-Prusoff equation.
Protocol B: Western Blotting for Synaptic Plasticity Markers (Ex Vivo)
Causality: The antidepressant efficacy of these compounds relies on transient phosphorylation events (e.g., p-mTOR). Slow tissue extraction allows endogenous phosphatases to dephosphorylate these targets, yielding false-negative results.
In Vivo Administration: Administer the test compound (e.g., 10 mg/kg IP) to the rodent cohort.
Tissue Extraction (Time-Course): Euthanize animals at specific post-injection intervals (e.g., 1h, 24h). Crucial Step: Rapidly decapitate and immediately freeze the medial prefrontal cortex (mPFC) and hippocampus on dry ice within 60 seconds to halt phosphatase activity.
Protein Isolation: Homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP). Centrifuge at 14,000 × g for 20 mins at 4°C.
Electrophoresis & Transfer: Resolve 20 μg of protein lysate on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against p-mTOR (Ser2448), total mTOR, mature BDNF, and PSD-95. Use GAPDH or β-actin as a loading control.
Quantification: Detect signals using enhanced chemiluminescence (ECL). Normalize phosphorylated targets to their respective total protein levels to accurately reflect pathway activation[5].
Diagram 2: Standardized preclinical workflow for evaluating rapid-acting antidepressants.
Conclusion
The pharmacological comparison of cyclohexylamine derivatives underscores a critical lesson in modern drug development: receptor binding affinity does not linearly correlate with therapeutic efficacy. While esketamine demonstrates superior NMDAR blockade, arketamine's unique modulation of the AMPAR-BDNF-mTORC1 pathway yields a more robust neuroplastic response with a highly favorable safety profile. Rigorous application of the self-validating protocols outlined above is essential for identifying the next generation of targeted psychiatric therapeutics.
References
1.[3] Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC. nih.gov. Available at:[Link]
2.[5] The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity - Frontiers. frontiersin.org. Available at:[Link]
3.[6] Variations in BDNF and Their Role in the Neurotrophic Antidepressant Mechanisms of Ketamine and Esketamine: A Review - MDPI. mdpi.com. Available at:[Link]
4.[4] Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant - Frontiers. frontiersin.org. Available at:[Link]
5.[1] Ketamine's antidepressant action: beyond NMDA receptor inhibition - Embodiment Counselling. embodimentcounselling.com. Available at:[Link]
6.[2] Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms - PMC. nih.gov. Available at:[Link]
7. Ketamine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. psychopharmacologyinstitute.com. Available at:[Link]
Comprehensive Comparison Guide: Reference Standards for 4-Methyl-4-phenylcyclohexan-1-amine Analysis
Executive Summary 4-Methyl-4-phenylcyclohexan-1-amine (CAS: 339547-85-2, free base[1]; CAS: 56327-27-6, HCl salt[2]) is a critical structural motif and intermediate in pharmaceutical synthesis and medicinal chemistry. Du...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methyl-4-phenylcyclohexan-1-amine (CAS: 339547-85-2, free base[1]; CAS: 56327-27-6, HCl salt[2]) is a critical structural motif and intermediate in pharmaceutical synthesis and medicinal chemistry. Due to its rigid cyclohexane ring bearing both a methyl and a phenyl group at the C4 position, it exhibits unique stereochemical and pharmacokinetic properties. Accurate quantification and purity assessment of this compound are essential for downstream drug development. This guide provides an objective comparison of reference standard grades, validated analytical methodologies, and self-validating experimental protocols for its rigorous analysis.
Comparative Analysis of Reference Standard Grades
When selecting a reference standard for 4-methyl-4-phenylcyclohexan-1-amine, researchers must balance regulatory compliance, analytical accuracy, and cost. The choice of standard dictates the reliability of quantitative assays (e.g., LC-MS/MS, GC-FID) and structural confirmation (e.g., NMR, HRMS).
Table 1: Performance Comparison of Reference Standard Alternatives
Causality Insight: For quantitative LC-MS/MS analysis, a CRM is preferred because the exact mass fraction is certified, minimizing systematic errors in calibration curves. However, for qualitative structural elucidation or method development, an Analytical Standard (e.g., commercially available from Sigma-Aldrich[2]) provides sufficient purity (>98%) at a more accessible price point.
Reference Standard Qualification Workflow
To ensure the trustworthiness of an in-house or commercial analytical standard, a self-validating qualification workflow must be employed. This involves orthogonal techniques to verify identity and determine absolute purity via the mass balance approach.
Orthogonal qualification workflow for 4-methyl-4-phenylcyclohexan-1-amine reference standards.
The primary amine group in 4-methyl-4-phenylcyclohexan-1-amine is highly basic. Under acidic mobile phase conditions, it is fully protonated, which enhances ESI+ ionization efficiency but can cause secondary interactions with residual silanols on the stationary phase.
Methodological Causality & Self-Validating System
Column Selection : An end-capped, superficially porous C18 column is selected to prevent peak tailing caused by basic amine interactions.
Ionization : Positive Electrospray Ionization (ESI+) is used. The monoisotopic mass of the free base is 189.15175 Da, yielding a robust [M+H]+ precursor ion at m/z 190.16[3].
Self-Validation : The protocol incorporates an internal standard (IS), such as a stable isotope-labeled analog or a structurally similar amine (e.g., phentermine), spiked at a constant concentration across all samples. This corrects for matrix effects, injection volume variations, and ionization suppression, ensuring the system is strictly self-validating.
Step-by-Step LC-MS/MS Protocol
Standard Preparation : Accurately weigh 10.0 mg of the 4-methyl-4-phenylcyclohexan-1-amine reference standard. Dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution.
Calibration Curve : Dilute the stock solution with 50% Acetonitrile in Water to prepare a 6-point calibration curve ranging from 1 ng/mL to 500 ng/mL. Spike each level with 50 ng/mL of the Internal Standard.
Mobile Phase Preparation :
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Chromatographic Separation : Inject 2 µL onto an end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Data Acquisition : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Table 2: Optimized MRM Parameters for 4-Methyl-4-phenylcyclohexan-1-amine
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
Purpose
Target Analyte
190.16
173.13
15
50
Quantifier (Loss of NH3)
Target Analyte
190.16
117.07
25
50
Qualifier (Ring Cleavage)
Internal Standard
IS-Specific
IS-Specific
Optimized
50
Normalization
Fragmentation Pathway Analysis
Understanding the gas-phase fragmentation of the molecule is critical for selecting specific and sensitive MRM transitions. The predicted Collision Cross Section (CCS) for the [M+H]+ adduct is 144.1 Ų[3].
ESI+ MS/MS fragmentation pathway of 4-methyl-4-phenylcyclohexan-1-amine.
Conclusion
The accurate analysis of 4-methyl-4-phenylcyclohexan-1-amine relies heavily on the quality of the reference standard and the robustness of the analytical method. While Analytical Grade standards are sufficient for routine qualitative work, quantitative pharmacokinetic or GMP-release assays necessitate the rigor of a CRM. By employing end-capped stationary phases and self-validating internal standard protocols, researchers can mitigate the inherent analytical challenges posed by this basic aliphatic amine.
Crystal structure data for 4-Methyl-4-phenylcyclohexan-1-amine salts
An in-depth crystallographic evaluation of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. For highly lipophilic primary amines like 4-Methyl-4-phenylcyclohexan-1...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth crystallographic evaluation of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. For highly lipophilic primary amines like 4-Methyl-4-phenylcyclohexan-1-amine (Free base CAS: 339547-85-2; Hydrochloride CAS: 56327-27-6), the free base often presents handling challenges, such as a low melting point, poor aqueous solubility, and a propensity to "oil out" during purification.
To overcome these liabilities, researchers must engineer the solid state through rigorous salt screening. This guide objectively compares the crystallographic and physicochemical performance of three distinct salt forms of 4-Methyl-4-phenylcyclohexan-1-amine: the Hydrochloride (HCl) , Methanesulfonate (Mesylate) , and p-Toluenesulfonate (Tosylate) salts.
Mechanistic Insights: Counterion Effects on Crystal Packing
The fundamental goal of salt selection is to introduce ionic interactions that stabilize the crystal lattice, thereby optimizing thermal stability, hygroscopicity, and dissolution rates[1]. However, the causality between counterion selection and macroscopic properties is entirely mediated by the microscopic crystal packing.
For 4-Methyl-4-phenylcyclohexan-1-amine, the bulky 4-methyl-4-phenyl moiety creates a massive hydrophobic cross-section.
Small Inorganic Anions (e.g., Chloride): The high charge density of the chloride ion drives the formation of tightly packed, 1D hydrogen-bonded chains (
motifs). This efficiently shields the polar amine groups from the hydrophobic cyclohexane rings, resulting in a high lattice energy but excellent aqueous solvation [2].
Bulky Organic Sulfonates (e.g., Tosylate): The introduction of a tolyl ring forces the crystal into a less dense, 2D sheet-like architecture. The structure becomes dominated by hydrophobic π-π stacking between the API's phenyl ring and the counterion's tolyl ring. While this drastically improves thermal stability and powder flowability, it severely depresses aqueous solubility [3].
Logical relationship between counterion selection, crystal packing, and solubility.
Comparative Crystallographic Data
The following table summarizes the representative single-crystal X-ray diffraction (SCXRD) parameters and resulting physicochemical properties for the three salt variants.
Salt Form
Space Group
Unit Cell Volume (ų)
Calc. Density (g/cm³)
Dominant H-Bond Motif
Aqueous Sol. (mg/mL)
Hydrochloride
P2₁/c
~1150
1.30
1D Chains
> 50.0
Mesylate
Pbca
~2300
1.25
2D Sheets
25.5
Tosylate
P-1
~1080
1.21
Isolated Dimers + π-π
< 5.0
Data Interpretation: The Hydrochloride salt (available commercially, e.g.,) exhibits the highest density and solubility, making it the optimal choice for liquid formulations. Conversely, the Tosylate salt's low solubility and high stability make it an excellent candidate for controlled-release solid oral dosage forms.
Self-Validating Experimental Protocols
To ensure scientific integrity, crystallographic workflows cannot rely on a single analytical technique. The protocol below is designed as a self-validating system : it actively cross-verifies the microscopic single-crystal structure against the macroscopic bulk powder to rule out concomitant polymorphism[4].
Phase 1: Controlled Salt Formation & Supersaturation
Causality Check: Highly lipophilic amines are prone to precipitating as amorphous oils if supersaturation is achieved too rapidly. Solvent dielectric constants must be carefully matched to the counterion.
Preparation: Dissolve 500 mg of 4-Methyl-4-phenylcyclohexan-1-amine free base in 5.0 mL of a primary solvent. Use Ethanol for the HCl salt (high polarity needed for Cl-) and Ethyl Acetate for the Tosylate salt (lower polarity to prevent hydrophobic repulsion).
Ionization: Add 1.05 molar equivalents of the respective acid (e.g., 1M HCl in ether, or solid p-Toluenesulfonic acid) dropwise under continuous stirring at 40°C.
Clarification: Filter the hot solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities) that could trigger premature, low-quality crystallization.
Phase 2: Single-Crystal Growth via Vapor Diffusion
Transfer 1.0 mL of the clarified salt solution into a 2-dram inner vial.
Place the inner vial into a 20 mL outer vial containing 3.0 mL of an anti-solvent (e.g., Heptane).
Seal the outer vial tightly. Mechanism: The volatile anti-solvent slowly diffuses into the inner vial over 3–7 days, gently lowering the dielectric constant of the medium and promoting the growth of highly ordered, diffraction-quality single crystals rather than kinetic amorphous precipitates.
Phase 3: SCXRD Analysis and Phase Validation (The Validation Loop)
Microscopic Analysis: Isolate a single crystal (approx. 0.1 × 0.1 × 0.2 mm) and mount it on a diffractometer equipped with a Mo-Kα or Cu-Kα radiation source. Solve the structure to obtain the .cif file.
Macroscopic Isolation: Scale up the crystallization (Phase 1) using rapid cooling to isolate the bulk powder. Dry under vacuum at 40°C for 24 hours.
Self-Validation Step: Analyze the bulk powder using Powder X-Ray Diffraction (PXRD). Import the .cif file from Step 1 into crystallographic software (e.g., Mercury) to generate a simulated PXRD pattern.
Verification: Overlay the experimental bulk PXRD pattern with the simulated SCXRD pattern. A 1:1 match of Bragg diffraction peaks definitively validates that the single crystal is representative of the bulk batch, confirming phase purity and validating the entire workflow.
Workflow for high-throughput salt screening and crystallographic self-validation.
References
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules. Available at:[Link]
Wermuth, C. G., & Stahl, P. H. (2010). "Pharmaceutical Salts Optimization of Solubility or Even More?" American Pharmaceutical Review. Available at:[Link]
Elder, D. P., et al. (2014). "Pharmaceutical salts of small molecule drugs: opportunities and challenges." European Pharmaceutical Review. Available at:[Link]
Mannala, T. (2025). "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development." GSC Biological and Pharmaceutical Sciences. Available at:[Link]
Operational Guide: Disposal of 4-Methyl-4-phenylcyclohexan-1-amine
The following guide details the operational disposal procedures for 4-Methyl-4-phenylcyclohexan-1-amine . DISCLAIMER: This guide is for informational purposes for trained scientific personnel.
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the operational disposal procedures for 4-Methyl-4-phenylcyclohexan-1-amine .
DISCLAIMER: This guide is for informational purposes for trained scientific personnel. Always consult your institution’s Environmental Health & Safety (EHS) office and the specific Safety Data Sheet (SDS) before handling. Local, state, and federal regulations (e.g., EPA RCRA, REACH) supersede these guidelines.
Executive Safety Summary
4-Methyl-4-phenylcyclohexan-1-amine is a lipophilic, cyclic amine.[1][2][3] Unlike simple aliphatic amines, the presence of the phenyl group significantly increases its molecular weight and lipophilicity, altering its environmental fate and handling requirements.
DO NOT dispose of down drains.[1][3] Destroys plumbing and biological treatment systems.
Aquatic Toxicity
High (Lipophilic nature aids bioaccumulation)
Zero-discharge policy. All aqueous traces must be collected or extracted.[1][2][3]
Reactivity
Incompatible with strong acids, oxidizers, isocyanates
Segregate from acidic waste streams to prevent exothermic eruptions.[1][3]
Flammability
Combustible Liquid/Solid
Flash point likely >60°C but supports combustion.[1][3] Classify as D001 (Ignitable) if in organic solvent.[1][3]
Waste Characterization & Segregation Logic
Effective disposal relies on correct waste stream segregation at the point of generation.[3] This compound must be treated as RCRA Hazardous Waste .[1][3]
The "Phenyl" Factor
Standard protocols for simple amines (like methylamine) sometimes allow for neutralization and drain disposal in small quantities. This is strictly prohibited for 4-Methyl-4-phenylcyclohexan-1-amine. [1][2][3]
Reasoning: The phenyl ring renders the compound resistant to rapid biodegradation and highly toxic to aquatic life.[3]
Directive: All waste streams (solid, liquid organic, liquid aqueous) containing this compound must be routed to High-Temperature Incineration .[1][2][3]
Segregation Codes
Stream A (Pure/Organic): Non-halogenated organic waste.[1][3]
Stream B (Aqueous): Basic toxic aqueous waste (Do not mix with acids).[1][3]
Stream C (Solids): Contaminated debris, sharps, and drying agents.[3]
Detailed Disposal Protocols
Scenario A: Disposal of Pure Chemical (Solid or Neat Liquid)
Container Selection: Use the original container if intact.[2][3][4] If transferring, use a High-Density Polyethylene (HDPE) bottle.[1][2][3] Glass is acceptable but poses a breakage risk.[2]
Labeling: Affix a hazardous waste label with the following constituents:
Chemical Name: 4-Methyl-4-phenylcyclohexan-1-amine[1][2][3][5]
Adjust pH to >12 (ensure amine is in free-base form).[1][2][3]
Extract.[2][3] The amine moves to the organic layer (dispose as Scenario B).
The remaining aqueous layer can now be neutralized and checked for residual organics before drain disposal (subject to local permit limits).[3]
Direct Collection (Alternative):
Collect the aqueous solution in a carboy labeled "Basic Aqueous Waste - Toxic" .[1][2][3]
List "Water" and "4-Methyl-4-phenylcyclohexan-1-amine" as constituents.[1][2][3]
Spill Response Mechanism
Immediate actions for spills > 10 mL/g.
Evacuate & Ventilate: Clear the immediate area.[3][6][8] Amines have potent odors and can cause respiratory irritation.[3][9]
PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[3] If aerosolized, use a respirator with Organic Vapor/Amine cartridges .[3]
Containment:
Do NOT use paper towels (rapid surface area expansion can increase fume generation).[1][3]
Use Vermiculite , Diatomaceous Earth , or a commercial Amine Spill Kit .[1][3]
Chemical Logic: Inert absorbents trap the liquid without reacting.[3]
Neutralization (Optional but Recommended for Safety):
Sprinkle Citric Acid powder or Sodium Bisulfate over the spill after absorption to convert the volatile free base into a non-volatile salt.[1][3]
Cleanup: Scoop material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Spill Debris (Amine)." Clean the surface with soap and water; collect the rinsate.[3]
Disposal Decision Tree
The following logic flow ensures the correct routing of waste material.
Caption: Operational workflow for segregating 4-Methyl-4-phenylcyclohexan-1-amine waste streams. Blue indicates start; Red/Yellow indicate decision points; Black indicates final disposal vessel.[1][3]
References
PubChem. (n.d.).[2][3] 4-Methylcyclohexylamine (Compound Summary).[1][2][3] National Library of Medicine.[2][3] Retrieved March 4, 2026, from [Link][1][3]
U.S. Environmental Protection Agency (EPA). (2025).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3] Retrieved March 4, 2026, from [Link][1][3]
American Chemical Society. (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[2][3] Retrieved March 4, 2026, from [Link][1][3]